Tetrabutylammonium Bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tetrabutylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.BrH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMUNVKIHCOMHV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10549-76-5 (Parent) | |
| Record name | Tetrabutylammonium bromide | |
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DSSTOX Substance ID |
DTXSID4044400 | |
| Record name | Tetrabutylammonium bromide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Hygroscopic solid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, bromide (1:1) | |
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| Record name | Tetrabutylammonium bromide | |
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CAS No. |
1643-19-2 | |
| Record name | Tetrabutylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1643-19-2 | |
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| Record name | Tetrabutylammonium bromide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, bromide (1:1) | |
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| Record name | Tetrabutylammonium bromide | |
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| Record name | Tetrabutylammonium bromide | |
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| Record name | TETRABUTYLAMMONIUM BROMIDE | |
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Significance of Quaternary Ammonium Salts in Contemporary Chemistry
Quaternary ammonium (B1175870) salts, often referred to as "quats," are a class of chemical compounds with the general formula R₄N⁺X⁻, where R represents alkyl or aryl groups and X is a halide or other anion. wikipedia.orgscienceinfo.com Unlike primary, secondary, or tertiary ammonium ions, quaternary ammonium cations are permanently charged, regardless of the pH of their solution. wikipedia.org This permanent charge and the organic nature of the substituents give these salts unique properties that are leveraged in a multitude of chemical applications.
One of the most prominent roles of quaternary ammonium salts is as phase-transfer catalysts (PTCs). wikipedia.org Many chemical reactions involve reactants that are soluble in different, immiscible phases, such as an aqueous phase and an organic phase. nih.govencyclopedia.pub A PTC, which is soluble in both phases, facilitates the transfer of a reactant from one phase to the other, thereby accelerating the reaction rate. egyankosh.ac.indicp.ac.cnwikipedia.org Quaternary ammonium salts are particularly effective as PTCs due to their ability to form ion pairs with anions, which can then be transported into the organic phase where the reaction occurs. egyankosh.ac.in This has proven invaluable in various organic syntheses, including alkylation, oxidation, and reduction reactions. nih.govencyclopedia.pub
Beyond their catalytic activity, quaternary ammonium salts are utilized as electrolytes in electrochemical applications, surfactants, and as precursors for the synthesis of other complex molecules. chemimpex.comtcichemicals.com Their stability and solubility in organic solvents make them highly versatile reagents in modern chemistry. chemimpex.com
Evolution of Tetrabutylammonium Bromide As a Versatile Chemical Reagent
Tetrabutylammonium (B224687) bromide, with the chemical formula (C₄H₉)₄N⁺Br⁻, is a prime example of a quaternary ammonium (B1175870) salt that has seen a significant evolution in its application within chemical research. innospk.com Initially recognized for its utility as a phase-transfer catalyst, the scope of TBAB's application has expanded considerably over the past two decades. nih.govencyclopedia.pub
TBAB is a white, crystalline solid that is soluble in water, alcohol, ether, and acetone, but only slightly soluble in benzene (B151609). chemicalbook.comfinerchem.com Its ability to dissolve in both aqueous and organic solvents is a key characteristic that underpins its effectiveness as a phase-transfer catalyst. nih.govchemicalbook.com This property allows it to transport water-soluble anionic reactants into an organic phase to react with an organic-soluble reactant. nih.govencyclopedia.pub
The evolution of TBAB's use extends beyond simple phase-transfer catalysis. Researchers have discovered that molten TBAB can act as an ionic liquid, providing a "green" alternative to traditional organic solvents for certain reactions. chemicalbook.comfinerchem.com It has also been employed as a co-catalyst, where its addition enhances reaction rates and improves product yields in various chemical transformations. nih.gov Furthermore, TBAB serves as a source of bromide ions for substitution reactions and is used in the preparation of other tetrabutylammonium salts. wikipedia.org
Table 1: Physical and Chemical Properties of Tetrabutylammonium Bromide
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₃₆BrN chemicalbook.com |
| Molecular Weight | 322.37 g/mol chemicalbook.comnih.gov |
| Appearance | White crystalline powder chemicalbook.comfinerchem.com |
| Melting Point | 102-106 °C chemicalbook.comfinerchem.com |
| Boiling Point | 102 °C chemicalbook.comfinerchem.com |
| Density | 1.039 g/mL at 25 °C chemicalbook.comfinerchem.com |
| Solubility in Water | 600 g/L at 20 °C chemicalbook.comwikipedia.org |
| Solubility in Organic Solvents | Soluble in dichloromethane, ethanol, acetone, and methanol. Slightly soluble in toluene (B28343) and benzene. chemicalbook.comwikipedia.orgeuropa.eu |
This table is interactive. Click on the headers to sort.
Scope of Academic Research on Tetrabutylammonium Bromide
Phase-Transfer Catalysis (PTC) Mediated by this compound
This compound is a widely utilized phase-transfer catalyst. alfa-chemistry.comsigmaaldrich.com Phase-transfer catalysis is a technique that facilitates reactions between reactants located in different, immiscible phases, such as an aqueous phase and an organic phase. finerchem.comoperachem.com TBAB's effectiveness in this role is attributed to its ability to transport reactants across the phase boundary, thereby increasing reaction rates and yields. finerchem.com
Mechanism of Anionic Reactant Transport Across Immiscible Phases
In a typical biphasic system, an anionic reactant is often soluble in the aqueous phase but insoluble in the organic phase where the substrate is located. nih.govresearchgate.net this compound, consisting of a lipophilic tetrabutylammonium cation and a bromide anion, can overcome this phase barrier. encyclopedia.pubfinerchem.com The tetrabutylammonium cation is soluble in organic solvents and can pair with the anionic reactant from the aqueous phase. encyclopedia.pubphasetransfercatalysis.com This newly formed ion pair is sufficiently lipophilic to be extracted into the organic phase. encyclopedia.pub
Once in the organic phase, the anion is "naked" or less solvated by water, which increases its reactivity towards the organic substrate. operachem.com The bond distance between the tetrabutylammonium cation and the transported anion is greater than that between the anion and its original counter-ion (e.g., Na+), further enhancing the anion's reactivity. operachem.com After the reaction, the bromide anion is exchanged for the newly formed anionic product, and the tetrabutylammonium cation can return to the aqueous interface to repeat the cycle. phasetransfercatalysis.com
Enhancement of Reaction Rates and Yields in Biphasic Systems
The use of this compound as a phase-transfer catalyst significantly enhances reaction rates and product yields in biphasic systems. nih.govfinerchem.com By shuttling the anionic reactant into the organic phase, TBAB overcomes the insolubility of the reactants, allowing the reaction to proceed at a much faster rate. finerchem.com This leads to higher conversions and yields in shorter reaction times. nih.gov For instance, in the synthesis of 5-(2-amino-6-aryl-5,6-dihydro-4H-1,3-thiazine-4-yl)-3,4-dihydropyrimidine-2(1H)-one derivatives, the use of TBAB in a dichloromethane-water biphasic system resulted in excellent yields within just thirty minutes. mdpi.com Similarly, the benzoylation of sodium 4-chloro-3-methylphenoxide with benzoyl chloride achieved a product yield of over 97.2% within 30 minutes at 10°C when TBAB was used as the catalyst. tandfonline.com
Below is a table showcasing the effect of TBAB on reaction yields in different biphasic systems:
Table 1: Enhancement of Reaction Yields with TBAB in Biphasic Systems| Reaction | Catalyst | Biphasic System | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Synthesis of Thiazine Derivatives mdpi.com | TBAB | Dichloromethane-Water | 30 minutes | Excellent |
| Benzoylation of Phenoxide tandfonline.com | TBAB | Chlorobenzene-Water | 30 minutes | >97.2 |
Homogeneous Phase-Transfer Catalysis with this compound
This compound is recognized as an efficient metal-free homogeneous phase-transfer catalyst. nih.govresearchgate.net In this mode of catalysis, a catalytic amount of TBAB is sufficient to promote various organic transformations, including alkylations, oxidations, reductions, and esterifications. encyclopedia.pubresearchgate.net Its ability to dissolve in both aqueous and organic solvents is a key factor in its function as a homogeneous catalyst, facilitating the transport of water-soluble anionic reactants into the organic phase. nih.govencyclopedia.pub
Interfacial Reaction Mechanisms in this compound Catalysis
The mechanism of phase-transfer catalysis can involve reactions occurring at the interface between the two liquid phases. operachem.comtandfonline.com In some cases, the tetrabutylammonium cation forms an intermediate with the reactant at the interface, which then reacts in the bulk organic phase. tandfonline.com For instance, in the benzoylation of sodium 4-chloro-3-methylphenoxide, a significant fraction of the TBAB catalyst exists as the intermediate, tetrabutylammonium 4-chloro-3-methylphenoxide, in the organic phase. tandfonline.com The reaction rate can be influenced by factors such as stirring speed, which affects the interfacial area and mass transfer between the phases. huji.ac.il Studies have shown that the reaction rate increases with stirring speed up to a certain point, after which it becomes independent, indicating that the reaction is no longer limited by mass transfer. huji.ac.il Furthermore, the presence of TBAB has been shown to enhance the interfacial concentration of bromide and reaction intermediates, leading to an increased surface reaction rate. acs.org
This compound as a Co-Catalyst
Beyond its role as a primary phase-transfer catalyst, this compound often functions as a co-catalyst, enhancing the activity of other catalytic systems. encyclopedia.pubresearchgate.net Its addition can lead to improved reaction rates and higher product yields. nih.govlookchem.com
Synergistic Catalysis with Other Catalytic Systems
This compound exhibits synergistic effects when used in conjunction with other catalysts, such as metal complexes or other organocatalysts. researchgate.netrsc.org This synergy often arises from the ability of TBAB to facilitate the transfer of reactants or to activate one of the components in the catalytic cycle. phasetransfercatalysis.combohrium.com
For example, in the synthesis of 2-substituted imidazolines, a combination of tungstophosphoric acid and TBAB in water acts as an efficient dual catalytic system. nih.gov TBAB and tungstophosphoric acid form a complex in the aqueous phase, which then enters the organic phase to catalyze the reaction. nih.govencyclopedia.pub The absence of TBAB leads to significantly lower yields, highlighting its crucial co-catalytic role. nih.gov
Another example is the coupling of CO2 with epoxides to form cyclic carbonates. alfa-chemistry.com In a system using a trimetallic aluminum complex, TBAB acts as a co-catalyst, and the reaction is first order in the concentrations of the epoxide, the aluminum complex, and TBAB. rsc.org Control experiments demonstrated that the aluminum complex alone had no catalytic activity, while TBAB alone gave only a 5% conversion. rsc.org The combination of the two, however, resulted in high conversions. rsc.org
The table below provides examples of synergistic catalytic systems involving TBAB:
Table 2: Synergistic Catalysis with this compound| Primary Catalyst | Co-Catalyst | Reaction | Observation |
|---|---|---|---|
| Tungstophosphoric acid nih.gov | TBAB | Synthesis of 2-substituted imidazolines | Lower yield observed in the absence of TBAB. nih.gov |
| Trimetallic Aluminum Complex rsc.org | TBAB | Coupling of CO2 and epoxides | Complex alone is inactive; TBAB alone gives 5% conversion; combination gives high conversion. rsc.org |
| Cobalt Prussian blue analogue (CoCo-PBA) alfa-chemistry.com | TBAB | Coupling of CO₂ with epoxides | TBAB-modified CoCo-PBA serves as an efficient catalyst. alfa-chemistry.com |
Optimization of Reaction Kinetics through Co-catalytic Effects
This compound (TBAB) is frequently employed as an efficient co-catalyst in various organic transformations, where its addition significantly enhances reaction rates and product yields. encyclopedia.pubnih.gov This co-catalytic activity is particularly valuable in multiphase systems or in conjunction with other catalysts, such as metal complexes. The presence of TBAB can lead to a reduction in the activation energy of a reaction, thereby accelerating the process.
A notable example is in the cycloaddition of carbon dioxide to styrene (B11656) oxide. When an aluminium catalyst is used alone, the reaction achieves approximately 70% conversion. However, the addition of TBAB as a co-catalyst increases the conversion to 90%. rsc.org This enhancement is attributed to a reduction in the reaction's activation energy by 11 kJ mol⁻¹. rsc.org
In other instances, TBAB works in synergy with other catalytic species to facilitate reactions between immiscible reactants. For example, in the synthesis of 2-substituted imidazolines in water, TBAB combines with tungstophosphoric acid in the aqueous phase. nih.govmdpi.com This combination forms a peroxo complex in the presence of hydrogen peroxide, which then enters the organic phase to catalyze the desired transformation. encyclopedia.pubnih.govmdpi.com This mechanism showcases TBAB's role in bridging different phases to optimize reaction kinetics. The addition of a catalytic amount of TBAB has been observed to improve both the rate and the yield of various reactions that might otherwise fail or provide poor results with monophasic catalysts. nih.gov
This compound as a Metal-Free Organocatalyst
This compound has gained significant attention as an efficient, metal-free, homogeneous phase-transfer catalyst. encyclopedia.pubmdpi.comresearchgate.net Its appeal lies in its ability to facilitate reactions between reactants located in different phases, typically an aqueous phase and an organic solvent, without the need for a metal-based catalyst. encyclopedia.pubmdpi.com This characteristic makes it an environmentally benign, non-corrosive, and low-cost alternative, helping to avoid metal contamination in final products. encyclopedia.pubnih.gov
The catalytic mechanism of TBAB in this context is multifaceted. As a phase-transfer catalyst, the tetrabutylammonium cation, which is soluble in organic solvents, pairs with an anionic reactant from the aqueous phase. encyclopedia.pubnih.gov This ion pair is then transported into the organic phase where the reaction can occur with the organic-soluble substrate. encyclopedia.pub Beyond its role in phase transfer, TBAB can also act as a catalyst through other mechanisms. It can exhibit weak acidity, promoting acid-catalyzed reactions like esterification. koyonchem.com Conversely, it can function as an alkaline catalyst, where the steric hindrance provided by its four butyl groups effectively promotes the attack of nucleophilic reagents in reactions such as nucleophilic substitutions. koyonchem.com In some cases, molten TBAB can also serve as an ionic liquid, enabling organic transformations to proceed under solvent-free conditions. encyclopedia.pubnih.govresearchgate.net
Catalytic Applications in Organic Synthesis
TBAB's versatility as a catalyst is demonstrated across a wide range of organic reactions. encyclopedia.pubnih.govresearchgate.net It is effective in catalyzing alkylations, oxidations, reductions, esterifications, and various coupling reactions, often with high efficiency and under mild conditions. encyclopedia.pubmdpi.comresearchgate.netdntb.gov.ua
TBAB is a highly effective catalyst for various alkylation reactions. encyclopedia.pubnih.govresearchgate.net It is particularly useful in phase-transfer catalyzed alkylations, where it facilitates the reaction between a nucleophile and an alkylating agent across different phases.
A prominent example is the C5-selective alkylation of hydantoins. acs.org This process uses a catalytic amount of TBAB under mild, phase-transfer conditions to achieve high yields. acs.org The method is applicable to a broad scope of electrophiles, including alkyl, allyl, propargyl, and benzyl (B1604629) halides. acs.org
| Reactant | Electrophile | Catalyst Loading (mol %) | Yield (%) |
|---|---|---|---|
| Hydantoin | Allyl Bromide | 2 | 99 |
| Hydantoin | Benzyl Bromide | 2 | 98 |
| Hydantoin | Propargyl Bromide | 2 | 99 |
| Valine-derived Hydantoin | Allyl Bromide | 10 | 73 |
Table 1: Selected examples of TBAB-catalyzed C5-alkylation of hydantoins. Data sourced from acs.org.
TBAB is utilized as a catalyst in various oxidation and reduction reactions, often as part of a co-catalytic system. encyclopedia.pubnih.govresearchgate.net Its role as a phase-transfer agent is crucial for bringing together an oxidizing or reducing agent from an aqueous solution with an organic substrate.
An illustrative example is the synthesis of 2-substituted imidazolines, which involves an oxidation step. nih.gov In this reaction, TBAB acts as a co-catalyst alongside tungstophosphoric acid. encyclopedia.pubnih.gov The TBAB facilitates the transfer of the catalytically active peroxo complex, formed from tungstophosphoric acid and hydrogen peroxide in the aqueous phase, into the organic phase to oxidize the reaction intermediate. encyclopedia.pubnih.govmdpi.com This demonstrates how TBAB can be integral to the efficiency of complex oxidation processes in multiphase systems. encyclopedia.pub
In the field of esterification, TBAB serves as an effective phase-transfer catalyst, particularly for reactions between carboxylate salts and alkyl halides. encyclopedia.pubnih.govresearchgate.netphasetransfercatalysis.com It facilitates the transfer of the carboxylate anion into the organic phase, where it can react with the alkylating agent. phasetransfercatalysis.com
While many phase-transfer catalyzed esterifications require elevated temperatures, the use of TBAB can enable reactions under milder conditions. phasetransfercatalysis.com A particularly cost-effective strategy involves using a catalytic amount of TBAB in conjunction with catalytic potassium iodide. phasetransfercatalysis.com The TBAB and iodide form tetrabutylammonium iodide (TBAI) in-situ, which then participates in a Finkelstein reaction with the alkyl halide (e.g., an alkyl chloride or bromide) to generate a more reactive alkyl iodide. This in-situ generation of a more reactive intermediate significantly lowers the activation energy, allowing the esterification to proceed efficiently. phasetransfercatalysis.com
TBAB is widely employed in important carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Heck coupling reactions, often improving yields and allowing for milder, ligand-free conditions. encyclopedia.pubnih.govresearchgate.net
Heck Reaction: In palladium-catalyzed Heck reactions, TBAB often acts as a phase-transfer catalyst or a stabilizer for the palladium catalyst. nih.govmdpi.com Its addition can increase reaction yields and is sometimes essential for the coupling of less reactive aryl chlorides. mdpi.com In some systems, such as the copper-catalyzed Heck reaction in water, TBAB plays a crucial role by improving the solubility of the reagents, leading to a significant increase in product yield from 36% (without TBAB) to 95%. rsc.org TBAB can also be used in mechanically-activated, solvent-free Heck couplings to help stabilize the Pd(0) catalyst. nih.gov
Suzuki-Miyaura Reaction: TBAB is a key component in many modern Suzuki-Miyaura coupling protocols. It is used in nickel(0)-catalyzed, phosphine-free systems where it stabilizes nickel metal colloids that act as the catalyst. thieme-connect.comresearchgate.net In palladium-catalyzed systems, the combination of Pd(OAc)₂, TBAB, and a solvent like polyethylene (B3416737) glycol (PEG-400) creates a reusable, ligand-free, and efficient system for coupling aryl halides with arylboronic acids. organic-chemistry.org The presence of TBAB is particularly important for improving the efficiency of reactions involving aryl chlorides. organic-chemistry.org
| Reaction | Catalyst System | Role of TBAB | Key Features |
|---|---|---|---|
| Heck Reaction | Pd(OAc)₂ / PPh₃ | Stabilizer / PTC | Increases turnover number (TON) for aryl chlorides. mdpi.com |
| Heck Reaction | CuI / Water | Phase-Transfer Catalyst (PTC) | Enables efficient reaction in water; increases yield significantly. rsc.org |
| Suzuki-Miyaura | Nickel(0) | Stabilizer | Enables phosphine-free conditions with recyclable nickel catalyst. thieme-connect.comresearchgate.net |
| Suzuki-Miyaura | Pd(OAc)₂ / PEG-400 | Stabilizer / PTC | Reusable, ligand-free system, efficient for aryl chlorides. organic-chemistry.org |
Table 2: Role of TBAB in selected Heck and Suzuki-Miyaura coupling reactions.
Condensation Reactions
This compound is an effective catalyst for various condensation reactions, which are fundamental processes in forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgbohrium.com It is particularly noted for its role in Knoevenagel condensations.
One-pot, three-component reactions benefit significantly from TBAB catalysis. For instance, the synthesis of 3,4-dihydropyrano[c]chromenes has been achieved by reacting aldehydes, malononitrile (B47326), and 4-hydroxycoumarin (B602359). nih.gov Using a catalytic amount of TBAB in water at 100 °C or under solvent-free conditions at 120 °C, the desired products were obtained in excellent yields. nih.gov The proposed mechanism involves an initial TBAB-catalyzed Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of 4-hydroxycoumarin to the resulting intermediate, and subsequent cyclization. huji.ac.il
Similarly, TBAB catalyzes the synthesis of pyrano[2,3-d]pyrimidinone and tetrahydrobenzo[b]pyran derivatives through a domino Knoevenagel-cyclocondensation reaction in water. organic-chemistry.org The reaction of various aldehydes with malononitrile and either barbituric acid or dimedone proceeds efficiently under reflux conditions. organic-chemistry.org The use of water as a solvent and the simple work-up procedure highlight the green aspects of this methodology. organic-chemistry.org
A notable application is the synthesis of 5-arylidene-1,3-thiazolidine-2,4-diones via a Knoevenagel condensation of thiazolidine-2,4-dione (TZD) with various aryl aldehydes. googleapis.com A combination of TBAB and potassium carbonate under solvent-free conditions at 100°C provides the products in good to excellent yields within a short reaction time (15 minutes). googleapis.com In this system, the nitrogen of the PTC is thought to stabilize the carbonyl groups of TZD, while potassium carbonate facilitates the formation of the active methylene (B1212753) carbanion. googleapis.com
Table 1: TBAB-Catalyzed Synthesis of Pyrano[2,3-d]pyrimidinones organic-chemistry.org
| Entry | Aldehyde (Ar) | Product Yield (%) |
| 1 | C₆H₅ | 95 |
| 2 | 4-ClC₆H₄ | 96 |
| 3 | 4-MeC₆H₄ | 92 |
| 4 | 4-MeOC₆H₄ | 90 |
| 5 | 4-NO₂C₆H₄ | 98 |
| 6 | 3-NO₂C₆H₄ | 96 |
| Reaction Conditions: Aldehyde (1 mmol), barbituric acid (1 mmol), malononitrile (1 mmol), TBAB (10 mol%) in H₂O (10 ml) under reflux. |
Addition Reactions
TBAB demonstrates considerable efficacy in catalyzing various addition reactions, including Michael additions and conjugate additions. sciensage.infonih.gov Its ability to function as a phase-transfer catalyst or as an ionic liquid under solvent-free conditions makes it a valuable tool for these transformations. acs.org
A prominent example is the conjugate addition of thiols to electron-deficient alkenes. acs.org Using molten TBAB as both the catalyst and the solvent at 100–105°C, a range of aromatic and aliphatic thiols react smoothly with α,β-unsaturated nitriles, esters, ketones, and nitro olefins. acs.org This method offers high yields, operational simplicity, and avoids the use of toxic catalysts and solvents. acs.org The TBAB can also be recycled without a significant loss of activity. acs.org
TBAB is also instrumental in aza-Michael addition reactions. The addition of 1,2,3,6-tetrahydrophthalimide (B42971) to fumaric and acrylic esters has been successfully carried out using TBAB as a recyclable medium in the presence of a base like DABCO. wikipedia.org This solvent-free approach provides good yields of the corresponding succinates. wikipedia.org
In combination with other catalysts, TBAB can enhance reaction efficiency. For example, a zinc oxide-tetrabutylammonium bromide tandem system serves as a highly efficient, green, and reusable catalyst for the Michael addition of pyrimidine (B1678525) and purine (B94841) nucleobases to α,β-unsaturated esters under solvent-free, microwave-assisted conditions. sciensage.info
Table 2: TBAB-Catalyzed Conjugate Addition of Thiols to Alkenes acs.org
| Entry | Alkene | Thiol | Product Yield (%) |
| 1 | CH₂=CHCN | PhSH | 92 |
| 2 | CH₂=CHCOOEt | PhSH | 90 |
| 3 | PhCH=CHCOMe | PhSH | 94 |
| 4 | CH₂=CHCN | n-C₇H₁₅SH | 89 |
| 5 | PhCH=CHNO₂ | PhSH | 95 |
| Reaction Conditions: Alkene (1 mmol), Thiol (1.1 mmol), molten TBAB, 100-105°C. |
Elimination Reactions
This compound is frequently employed as a phase-transfer catalyst in elimination reactions, particularly in base-mediated dehydrohalogenations to form alkenes. phasetransfercatalysis.comquora.com These reactions typically proceed via an E2 mechanism. phasetransfercatalysis.com
A key application is the dehydrohalogenation of alkyl halides. For instance, TBAB has been used as a catalyst in the dehydrohalogenation of 2-bromooctane (B146060) with aqueous sodium hydroxide (B78521). jst.go.jp The efficiency of the reaction is linked to the properties of the catalyst and solvent system.
TBAB also facilitates the elimination of other leaving groups. In one example, a PTC-catalyzed elimination of phenyl sulfinic acid from a 2-(phenylsulfonyl)ethyl amide derivative was used to form a crucial α,β-unsaturated amide intermediate. phasetransfercatalysis.com The reaction proceeded smoothly at room temperature using dilute aqueous NaOH. While tetrabutylammonium chloride was used in the initial report, it was noted that the more cost-effective TBAB would likely be a suitable alternative for scale-up. phasetransfercatalysis.com
Cyanohalogen Ion Replacement Reactions
The replacement of a halide with a cyanide group (cyanation) is a vital transformation for the synthesis of nitriles, which are important precursors for carboxylic acids, amines, and amides. thieme-connect.de TBAB is an effective catalyst for these nucleophilic substitution reactions, functioning under phase-transfer conditions to bring the cyanide anion into the organic phase. bohrium.comchemicalbook.com
In nickel-catalyzed cyanation of (hetero)aryl halides, the addition of a catalytic amount of TBAB has been shown to be beneficial. It aids in dissolving the cyanide source, such as zinc cyanide, in the reaction medium, leading to a more homogeneous and effective reaction mixture.
Microwave-assisted cyanation of aryl iodides with copper(I) cyanide or a mixture of sodium cyanide and copper(I) iodide has been reported in water, with TBAB present as a catalyst. thieme-connect.de This method allows for rapid reactions, typically completing within minutes at high temperatures. thieme-connect.de
TBAB is also used in simpler, non-metal-catalyzed displacement reactions. It can catalyze the reaction between alkyl bromides and sodium chloride to produce alkyl chlorides, demonstrating its ability to facilitate halide exchange. sharif.edu In the synthesis of α-iminonitriles through the oxidative Strecker reaction (reacting aldehydes, amines, and trimethylsilylcyanide), the presence of TBAB is essential for the transformation to occur, working in conjunction with an oxidant like 2-iodoxybenzoic acid (IBX). organic-chemistry.org
Table 3: TBAB in Cyanation of Aryl Halides
| Entry | Aryl Halide | Cyanide Source | Additive | Product Yield (%) |
| 1 | 4-Bromotoluene | Zn(CN)₂ | TBAB (catalytic) | 85 |
| 2 | 2-Bromonaphthalene | Zn(CN)₂ | TBAB (catalytic) | 92 |
| 3 | 4-Bromoanisole | Zn(CN)₂ | TBAB (catalytic) | 88 |
| Reaction Conditions: Ni(dppf)Cl₂ (precatalyst), DABAL-Me₃ (reductant), solvent. |
Carbene Cycloaddition Reactions
While not as common as its other applications, TBAB plays a role in certain cycloaddition reactions, including those involving carbenes or their precursors. bohrium.com As a phase-transfer catalyst, TBAB is particularly useful in reactions where a carbene is generated in a biphasic system.
A classic example is the generation of dichlorocarbene (B158193) (:CCl₂) from chloroform (B151607) (CHCl₃) and concentrated aqueous sodium hydroxide. wikipedia.org A phase-transfer catalyst, such as TBAB, is essential to transport the hydroxide ion into the organic phase to deprotonate the chloroform, leading to the formation of the trichloromethyl anion (⁻CCl₃), which then eliminates a chloride ion to give dichlorocarbene. wikipedia.org The highly reactive dichlorocarbene can then undergo a [1+2] cycloaddition with alkenes to form gem-dichlorocyclopropanes. wikipedia.org
TBAB has also been employed as a co-catalyst in the cycloaddition of carbon dioxide with epoxides to form cyclic carbonates. researchgate.net In these systems, which may involve metal complexes (e.g., based on Sm or Cr) or N-heterocyclic carbenes, TBAB acts as a nucleophilic co-catalyst that facilitates the ring-opening of the epoxide, which is the key step for the subsequent reaction with CO₂. researchgate.net
Furthermore, TBAB catalyzes the cycloaddition of phenacylmalononitriles with electron-deficient alkynes. beilstein-journals.org In this reaction, TBAB is believed to assist in the deprotonation of the active methylene compound, generating a carbanion that initiates a cascade of nucleophilic addition and intramolecular cyclization to yield highly functionalized cyclopentenes. beilstein-journals.org
Carbonylation-Peroxidation of Styrene Derivatives
A novel and practical application of TBAB is in the three-component carbonylation-peroxidation of styrene derivatives. bac-lac.gc.ca This reaction allows for the synthesis of valuable β-peroxy ketones from styrenes, aldehydes, and hydroperoxides under mild conditions. bac-lac.gc.ca The protocol is notable for being initiated by a simple and environmentally friendly bromine catalyst rather than relying on transition metals. bac-lac.gc.ca
The reaction is believed to proceed via a bromine-initiated radical difunctionalization of the alkene. bac-lac.gc.ca The mechanism likely involves the generation of tert-butoxy (B1229062) (tBuO•) and tert-butylperoxy (tBuOO•) radicals through a redox reaction involving the bromide ion from TBAB and the hydroperoxide. chemicalbook.combac-lac.gc.ca The highly reactive tBuO• radical abstracts a hydrogen atom from the aldehyde to form an acyl radical (RCO•). bac-lac.gc.ca This acyl radical then adds to the styrene derivative to produce a stabilized benzylic radical. Finally, this benzylic radical couples with the tBuOO• radical to yield the final β-peroxy ketone product. bac-lac.gc.ca
This method is valued for its operational simplicity, wide substrate scope, and use of an inexpensive and low-toxicity initiator. bac-lac.gc.ca It represents a valuable and complementary approach to previously reported metal-catalyzed methods for the difunctionalization of alkenes. bac-lac.gc.ca
Table 4: TBAB-Initiated Carbonylation-Peroxidation of Styrenes bac-lac.gc.ca
| Entry | Styrene Derivative | Aldehyde | Hydroperoxide | Product Yield (%) |
| 1 | Styrene | Benzaldehyde | TBHP | 75 |
| 2 | 4-Methylstyrene | Benzaldehyde | TBHP | 81 |
| 3 | 4-Chlorostyrene | Benzaldehyde | TBHP | 72 |
| 4 | Styrene | Butyraldehyde | TBHP | 68 |
| 5 | Styrene | Benzaldehyde | Cumene hydroperoxide | 70 |
| Reaction Conditions: Styrene (0.2 mmol), Aldehyde (1.0 mmol), Hydroperoxide (0.4 mmol), TBAB (0.04 mmol), Solvent (DCE), 50°C. |
Sulfonylation of Para-quinone Methides
This compound has been successfully utilized to catalyze the 1,6-conjugate sulfonylation of para-quinone methides (p-QMs). phasetransfercatalysis.comjst.go.jp This reaction provides a highly efficient, green, and sustainable method for the synthesis of unsymmetrical gem-diarylmethyl sulfones. phasetransfercatalysis.comjst.go.jp The process is typically carried out in water, further enhancing its environmental credentials. jst.go.jp
The reaction involves the addition of sulfonyl hydrazines to various p-QMs in the presence of a catalytic amount of TBAB. jst.go.jp The reaction proceeds smoothly under mild conditions (e.g., 80°C) and demonstrates good functional group tolerance, regioselectivity, and scalability. phasetransfercatalysis.comjst.go.jp The yield of the desired gem-diarylmethyl sulfone can be optimized by adjusting parameters such as temperature and the ratio of reactants. For instance, increasing the reactant ratio of p-QM to sulfonyl hydrazine (B178648) from 1:1 to 1.5:1 has been shown to markedly increase the product yield. jst.go.jp
The role of TBAB is likely to facilitate the interaction between the sulfonyl hydrazine and the p-QM in the aqueous medium, promoting the sulfa-1,6-conjugated addition pathway. jst.go.jp This methodology provides an efficient and direct route to valuable sulfone-containing compounds, which are significant structural motifs in medicinal chemistry and materials science. quora.com
Table 5: TBAB-Catalyzed Sulfonylation of para-Quinone Methides (p-QMs) wikipedia.orgjst.go.jp
| Entry | p-Quinone Methide (Substituent on Ar¹) | Sulfonyl Hydrazine (Substituent on Ar²) | Product Yield (%) |
| 1 | H | 4-Me | 96 |
| 2 | 2-Me | 4-Me | 95 |
| 3 | 2-t-Bu | 4-Me | 98 |
| 4 | 2,6-Me₂ | 4-Me | 94 |
| 5 | H | 4-Cl | 91 |
| 6 | H | 4-Br | 92 |
| Reaction Conditions: Sulfonyl hydrazine (0.20 mmol), p-QM (0.30 mmol), TBAB (0.02 mmol) in H₂O (1 mL), 80°C, 12h. |
Synthesis of Heterocyclic Scaffolds
This compound has proven to be an effective catalyst in the synthesis of a wide array of heterocyclic compounds. dntb.gov.uanih.gov Its performance as a phase-transfer catalyst facilitates reactions between reactants in different phases, often leading to higher yields and milder reaction conditions. researchgate.netbenthamdirect.com
N-Heterocycles
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and TBAB has been instrumental in the development of efficient synthetic routes to several important N-heterocyclic systems. chemicalbook.com
1,4-Dihydropyridines:
A facile and efficient method for synthesizing 1,4-dihydropyridine (B1200194) derivatives involves a one-pot, pseudo four-component Hantzsch reaction. mdpi.comnih.gov This reaction, which combines an aryl or heteroaryl aldehyde, ethyl acetoacetate, and ammonium (B1175870) acetate, is effectively catalyzed by 10 mol% of TBAB in an aqueous medium at 60 °C. mdpi.comnih.gov This method is noted for its excellent yields with a variety of structurally diverse aromatic aldehydes. mdpi.comnih.gov A comparative study has shown that TBAB and benzyltriethylammonium chloride (BTEAC) are particularly effective catalysts for this transformation in water, with aryl and heteroaryl aldehydes providing good to excellent yields of the desired 1,4-dihydropyridines. tandfonline.com The use of water as a solvent and the ability to isolate products without chromatography are significant advantages of this protocol. tandfonline.com
Imidazolines:
The synthesis of 2-substituted imidazolines can be achieved from aromatic aldehydes and ethylenediamine. chemicalbook.commdpi.com An effective catalytic system for this transformation utilizes a combination of tungstophosphoric acid and TBAB in water at 80 °C, with hydrogen peroxide as the oxidant. mdpi.comencyclopedia.pub The presence of TBAB is crucial, as reactions conducted with only tungstophosphoric acid result in lower yields. mdpi.comencyclopedia.pub The proposed mechanism involves the formation of an intermediate in the organic phase through the condensation of the aldehyde and ethylenediamine, which is then oxidized by a peroxo complex formed in the aqueous phase from the interaction of TBAB, tungstophosphoric acid, and hydrogen peroxide. mdpi.comencyclopedia.pub
Quinazolin-4(3H)-ones:
A simple and efficient procedure for the synthesis of 2-arylquinazolin-4(3H)-ones involves the cyclocondensation of 2-aminobenzamide (B116534) with aromatic aldehydes. ccspublishing.org.cn This reaction can be effectively carried out using TBAB as a neutral ionic liquid catalyst under solvent-free conditions at 100°C, with copper(II) chloride (CuCl₂) as an oxidizing agent. ccspublishing.org.cnresearchgate.net In the absence of the oxidizing agent and under a nitrogen atmosphere, the reaction yields the unoxidized 2-aryl-2,3-dihydroquinazolin-4(1H)-one intermediates. ccspublishing.org.cnresearchgate.net Furthermore, a microwave-assisted, solvent-free method using a catalytic amount of TBAB at 120°C allows for the rapid synthesis of 2-arylquinazolin-4(3H)-ones, with reactions completing in just four minutes and producing excellent yields. nih.gov This approach has also been extended to the N-alkylation and condensation reactions of 2-propyl-4(3H)-quinazolin-4-one, demonstrating the versatility of combining microwave irradiation with TBAB catalysis. srce.hr
Tetrazoles:
Molten this compound can serve as both a solvent and a catalyst for the synthesis of 5-substituted 1H-tetrazoles. mdpi.com This method involves the reaction of aryl nitriles with sodium azide (B81097) at 105 °C, providing excellent yields of the desired products. mdpi.com The molten TBAB is believed to polarize the cyano group, which facilitates the nucleophilic attack of the azide ion. mdpi.com However, this method is not effective for aliphatic nitriles. mdpi.com An alternative approach for synthesizing 1,5-disubstituted tetrazoles utilizes imidoylbenzotriazoles and sodium azide under phase-transfer conditions with a catalytic amount of TBAB in a dichloromethane-water system at room temperature, achieving high yields in a short time. organic-chemistry.org
Pyrazoles:
While the provided search results focus heavily on other heterocycles, the broad applicability of TBAB in C-C and C-N bond formation suggests its potential utility in pyrazole (B372694) synthesis, a common scaffold in medicinal chemistry. However, specific examples of TBAB-catalyzed pyrazole synthesis were not prominent in the provided results.
O-Heterocycles
TBAB also demonstrates significant catalytic activity in the synthesis of oxygen-containing heterocyclic compounds.
Chromenes:
The synthesis of 3-nitro-2H-chromenes has been achieved through a microwave-assisted reaction of substituted salicylaldehydes and 2-nitroethanol (B1329411). mdpi.comencyclopedia.pub This reaction uses anhydrous potassium carbonate as a base and a catalytic amount of TBAB under solvent-free conditions. mdpi.comencyclopedia.pub The base facilitates the formation of a carbanion from 2-nitroethanol, which then undergoes condensation with the TBAB-activated aldehydic group, followed by cyclization to yield the chromene derivative. mdpi.comencyclopedia.pub
Dihydropyrano[c]chromenes:
A facile, one-pot, three-component reaction for the synthesis of 3,4-dihydropyrano[c]chromenes has been reported. mdpi.comencyclopedia.pub This reaction involves aldehydes, malononitrile, and 4-hydroxycoumarin in the presence of a catalytic amount of TBAB. mdpi.comencyclopedia.pub The reaction proceeds efficiently in water at 100 °C or under solvent-free conditions at 120 °C, affording excellent yields of the desired products. mdpi.comencyclopedia.pub The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by TBAB, followed by reaction with 4-hydroxycoumarin. mdpi.comencyclopedia.pub
Xanthones:
While the direct synthesis of xanthones using TBAB as a primary catalyst was not detailed in the provided search results, the synthesis of related chromene and dihydropyrano[c]chromene structures suggests the potential for TBAB to be employed in the construction of the xanthone (B1684191) core, which is structurally related.
S-Alkylation of Sulfur-containing Compounds
This compound has been shown to be an effective catalyst for the S-alkylation of sulfur-containing compounds. mdpi.com For instance, it has been successfully used in the S-alkylation of 4-mercapto-6-methyl-2-pyrone. mdpi.com This highlights the versatility of TBAB in promoting the formation of carbon-sulfur bonds, which is a crucial transformation in the synthesis of various sulfur-containing heterocyclic and non-heterocyclic compounds.
Synthesis of N-Aryl Amines
A rapid, metal-free, and high-yielding method for the N-arylation of secondary amines has been developed using this compound as a promoter. nih.govnih.govacs.org This method is effective for a wide range of secondary amines and works with both bromo- and chlorobenzene (B131634) derivatives. nih.govnih.gov The reaction is carried out using conventional heating and is readily scalable, with straightforward product purification. nih.govacs.org The optimized conditions involve reacting the aryl halide with the secondary amine in the presence of TBAB (5 mol%) and potassium tert-butoxide in DMSO at 130 °C. acs.org This protocol offers a significant improvement over previous methods that often require harsh conditions, transition metals, and long reaction times. nih.gov
Synthesis of β-Enaminoesters
This compound serves as an efficient catalyst for the synthesis of β-enaminoesters from β-ketoesters and amines under solvent-free conditions. scienceopen.comresearchgate.net The reaction is conducted at room temperature (25 ºC) by grinding the reactants with a mortar and pestle. scienceopen.comresearchgate.net This method offers several advantages, including short reaction times, the use of an inexpensive and readily available catalyst, and high product yields. scienceopen.comresearchgate.net The process is applicable to a variety of β-ketoesters and amines. researchgate.net
Solvent-Free Organic Transformations with this compound
The use of this compound as a catalyst in solvent-free organic transformations is a significant aspect of its application in green chemistry. mdpi.comencyclopedia.pubccspublishing.org.cnscienceopen.com Molten TBAB can act as an ionic liquid, providing a medium for the reaction to occur while also catalyzing the transformation. mdpi.com This dual role is evident in the synthesis of 5-substituted 1H-tetrazoles from aryl nitriles and sodium azide. mdpi.com
Solvent-free conditions have also been successfully employed in the TBAB-catalyzed synthesis of:
Quinazolin-4(3H)-ones: A simple and efficient procedure involves the cyclocondensation of 2-aminobenzamide with aromatic aldehydes using TBAB as a neutral ionic liquid catalyst at 100°C. ccspublishing.org.cnresearchgate.net Microwave-assisted solvent-free synthesis of these compounds is also highly effective. nih.gov
3-Nitro-2H-chromenes: These are synthesized via a microwave-assisted, solvent-free reaction between substituted salicylaldehydes and 2-nitroethanol with TBAB as a phase-transfer catalyst. mdpi.comencyclopedia.pub
3,4-Dihydropyrano[c]chromenes: Excellent yields are obtained in a one-pot, three-component reaction under solvent-free conditions at 120 °C. mdpi.comencyclopedia.pub
β-Enaminoesters: These are rapidly synthesized by grinding β-ketoesters and amines with a catalytic amount of TBAB at room temperature. scienceopen.comresearchgate.net
These examples underscore the utility of TBAB in promoting a variety of organic reactions without the need for conventional, often volatile and hazardous, organic solvents.
Tetrabutylammonium Bromide in Analytical Chemistry and Electrochemistry
Analytical Methodologies
Tetrabutylammonium (B224687) bromide is integral to several analytical techniques, where it improves the efficiency and accuracy of measurements. It is particularly prominent in chromatography, extraction processes, and polarographic analysis. samuhlaxmi.comdakingschem.com
In chromatography, particularly High-Performance Liquid Chromatography (HPLC), TBAB is a valuable reagent for analyzing charged molecules. researchgate.net It is often used in reverse-phase chromatography to improve the retention and separation of ionic or highly polar analytes on non-polar stationary phases. researchgate.netchromatographyonline.com
Tetrabutylammonium bromide functions as a cationic ion-pair reagent in reversed-phase HPLC. researchgate.netsigmaaldrich.com In this role, the tetrabutylammonium (TBA+) cation forms a neutral ion pair with an anionic analyte in the mobile phase. This newly formed neutral complex can be retained and separated on a non-polar stationary phase, such as a C18 column. researchgate.net This technique, known as ion-pair chromatography, is essential for the analysis of acidic and other anionic compounds that would otherwise show little or no retention on standard reversed-phase columns. tcichemicals.com
The mechanism involves the TBA+ ions partitioning from the mobile phase onto the hydrophobic stationary phase, creating a dynamic ion-exchange surface. Anionic analytes in the mobile phase can then pair with the adsorbed TBA+ cations, allowing for their retention. The concentration of TBAB in the mobile phase can be adjusted to control the retention of the analyte. chromatographyonline.com This method has been successfully applied to the separation of various compounds, including nucleotides like ATP, and complex carbohydrates such as heparin and heparan sulfate (B86663) disaccharides. researchgate.net
| Analyte Type | Chromatographic Mode | Function of TBAB | Example Compounds | Citation |
|---|---|---|---|---|
| Anionic/Acidic Compounds | Reversed-Phase HPLC | Forms a neutral ion pair with the analyte, increasing retention on a non-polar column. | Nucleotides (GTP, GDP, GMP), Heparin/Heparan Sulfate Disaccharides | researchgate.netchromatographyonline.com |
| Quaternary Ammonium (B1175870) Compounds | Ion Pair Chromatography | Acts as a competing ion to modulate retention and improve peak shape. | Various quaternary ammonium compounds | sigmaaldrich.comsigmaaldrich.com |
Peak tailing is a common issue in chromatography that can compromise resolution and quantification. pharmagrowthhub.com It often arises from secondary, undesirable interactions between the analyte and the stationary phase. In the case of reversed-phase silica-based columns, residual silanol (B1196071) groups on the silica (B1680970) surface can be a primary cause. elementlabsolutions.com These silanols can be deprotonated and negatively charged, leading to strong electrostatic interactions with basic or cationic analytes, which results in tailed peaks. elementlabsolutions.com
This compound helps to mitigate peak tailing, particularly for acidic analytes. sigmaaldrich.comsigmaaldrich.com By acting as an ion-pairing agent, the bulky tetrabutylammonium cation can effectively mask the charged sites on the analyte, preventing these secondary interactions with the stationary phase. sigmaaldrich.comsigmaaldrich.com This leads to more symmetrical peaks, improved separation efficiency, and better accuracy in quantification. researchgate.net The use of TBAB can decrease retention time and remove peak tailing during the analysis of certain quaternary ammonium compounds. sigmaaldrich.comsigmaaldrich.com
This compound is also employed in various extraction processes, valued for its ability to facilitate the transfer of substances between two immiscible phases. chemimpex.com It is a key component in the formulation of Deep Eutectic Solvents (DESs), which are gaining recognition as green alternatives to conventional organic solvents. mostwiedzy.pl
Deep Eutectic Solvents composed of TBAB as the hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) like glycerol (B35011) or other alcohols have been developed for the extraction of bioactive compounds from natural products. mostwiedzy.plresearchgate.net These DESs have shown high extraction yields for various compounds. mdpi.com For instance, a DES containing TBAB has been used for the efficient extraction of anthraquinones from rhubarb. researchgate.net Similarly, these solvents have been applied to extract flavonoids from sources like Ginkgo leaves. mdpi.com The tunability of DES properties allows for the optimization of extraction efficiency for specific classes of natural compounds. wur.nl
| Natural Source | Target Compound | DES Components (HBA:HBD) | Key Finding | Citation |
|---|---|---|---|---|
| Rhubarb (Rheum palmatum L.) | Anthraquinones | TBAB:Polyol | Demonstrated to be an environmentally friendly and highly efficient method for extracting anthraquinones. | researchgate.net |
| Ginkgo | Flavonoids | TBAB:Lactic Acid/Glycerol | Higher extraction yields were obtained compared to traditional hydroalcoholic extraction. | mdpi.com |
| Various Plant Matrices | Phenolic Compounds | TBAB:Carboxylic Acids/Alcohols | The choice of hydrogen bond donor (HBD) significantly affects the physicochemical properties of the DES and the extraction efficiency of phenolics. | mostwiedzy.plresearchgate.net |
This compound serves as a reagent in polarography, a type of voltammetry where the working electrode is a dropping mercury electrode. samuhlaxmi.comdakingschem.com In this electrochemical technique, TBAB is typically used as a supporting electrolyte. acs.orgacs.org A supporting electrolyte is crucial as it increases the conductivity of the solution and minimizes the unwanted migration of the electroactive analyte in the electric field. tsijournals.com
The American Chemical Society (ACS) includes a polarographic test in its monograph for reagent-grade this compound to ensure its purity. acs.orgacs.org The test procedure specifies using a solution of TBAB itself as the medium in which the polarogram is recorded, demonstrating its suitability as a supporting electrolyte for analyses conducted in a specific potential range. acs.orgacs.org Its use ensures that the measured current is directly proportional to the concentration of the analyte of interest, a fundamental requirement for quantitative polarographic analysis. google.com
Ion Pair Reagent in Chromatographic Analysis
Extraction Processes
Electrochemical Applications
This compound (TBAB) is a quaternary ammonium salt that plays a significant role in various electrochemical applications due to its unique properties as an electrolyte. chemimpex.comchemimpex.com Its large, non-polar cation and the bromide anion contribute to its high solubility in a range of organic solvents and its ability to enhance the conductivity of solutions. chemimpex.comriverlandtrading.com
Enhancement of Solution Conductivity
This compound is frequently used as a supporting electrolyte in electrochemical studies. chemimpex.comresearchgate.net A supporting electrolyte is crucial in electrochemical cells as it increases the conductivity of the solution, which minimizes the IR drop (the voltage drop due to the resistance of the solution) and ensures that the analyte is transported to the electrode surface primarily by diffusion rather than migration. researchgate.net The large size of the tetrabutylammonium cation and its ability to form stable ion pairs contribute to the enhanced conductivity of electrolyte solutions, which is essential for accurate measurements in various electroanalytical techniques. Its effectiveness in increasing the ionic conductivity of electrolytes is also a key reason for its use in applications like dye-sensitized solar cells. smolecule.com
Role in Battery and Fuel Cell Performance
The ability of this compound to enhance electrolyte stability and conductivity makes it a valuable component in the development of batteries and fuel cells. chemimpex.comriverlandtrading.comnetascientific.com
In the realm of zinc-bromine batteries, TBAB has been identified as a critical additive in hydrated deep eutectic solvent (HDES) electrolytes. It addresses two major challenges: the instability of the zinc metal anode and the cross-diffusion of bromine from the cathode. The addition of TBAB has been shown to enable stable cycling of the zinc anode for over 3,300 hours at a current density of 0.5 mA/cm². In a full-cell configuration, a battery with this optimized electrolyte achieved a specific capacity of 297 mAh/g and maintained stability over 11,500 cycles with a coulombic efficiency of 99.9%. alfa-chemistry.com
Another innovative application is in ultralow self-discharge aqueous/organic membrane-free batteries. In one study, TBAB was added to a ZnBr₂ electrolyte solution with CH₂Cl₂. This biphasic system minimized self-discharge caused by Br₂ crossover by confining the polybromide in the organic phase. The battery demonstrated a minimal open-circuit voltage drop of only 42 mV after 120 days at 90% state of charge, retaining 95.5% of its capacity. rsc.org
Furthermore, in the development of biofuel cells, quaternary ammonium bromide salt-treated Nafion membranes, including those treated with TBAB, create a favorable environment for immobilizing enzymes. newswise.com This method has been shown to produce power densities significantly higher than previous state-of-the-art biofuel cells, with ethanol/O₂ biofuel cells yielding power densities between 1.16 mW/cm² and 2.04 mW/cm². newswise.com
Table 1: Performance Enhancement in Batteries with this compound
| Battery Type | Role of TBAB | Key Performance Metric | Value |
|---|---|---|---|
| Zinc-Bromine Battery | Additive in HDES electrolyte | Anode Cycling Stability | > 3300 hours |
| Zinc-Bromine Battery | Additive in HDES electrolyte | Full-cell Specific Capacity | 297 mAh/g |
| Zinc-Bromine Battery | Additive in HDES electrolyte | Full-cell Cycling Stability | 11,500 cycles |
| Zinc-Bromine Battery | Additive in HDES electrolyte | Coulombic Efficiency | 99.9% |
| Aqueous/Organic Membrane-Free Battery | Additive to ZnBr₂ electrolyte | Open-Circuit Voltage Drop (120 days) | 42 mV |
| Aqueous/Organic Membrane-Free Battery | Additive to ZnBr₂ electrolyte | Capacity Retention (120 days) | 95.5% |
| Ethanol/O₂ Biofuel Cell | Used in salt-treated Nafion membrane for enzyme immobilization | Power Density | 1.16 - 2.04 mW/cm² |
Supporting Electrolyte in Electrochemical Reduction Studies
This compound is a commonly employed supporting electrolyte in the electrochemical reduction of various compounds, particularly in non-aqueous solvents like dimethylformamide (DMF) and acetonitrile. researchgate.netgoogle.com Its role is to provide conductivity to the solution and to be electrochemically inactive within the potential range of interest. researchgate.net
In studies focused on the electrochemical reduction of CO₂, TBAB has been used as a supporting electrolyte in different solvents to investigate the effect on product formation. For instance, in one study, the electrochemical reduction of CO₂ to formic acid was carried out using a Cu-based metal-organic framework (Cu-MOF) with graphene oxide. The use of 0.1 M TBAB in DMF as the electrolyte system resulted in a high faradic efficiency of 58% for the production of formic acid. nih.gov This was significantly higher than the 38% efficiency observed with the Cu-MOF alone. nih.gov
Another study investigated the electrocarboxylation of bromopyridines, where TBAB was found to be the best supporting electrolyte, yielding a 55.0% electrocarboxylation yield. royalsocietypublishing.org
Table 2: Application of TBAB as a Supporting Electrolyte in Electrochemical Reduction
| Reaction Studied | Solvent | Concentration of TBAB | Key Finding |
|---|---|---|---|
| Electrochemical reduction of CO₂ to formic acid | Dimethylformamide (DMF) | 0.1 M | Achieved a high faradic efficiency of 58%. nih.gov |
| Electrocarboxylation of bromopyridines | Acetonitrile (MeCN) | 0.1 M | Resulted in the highest electrocarboxylation yield of 55.0%. royalsocietypublishing.org |
Electrochemical Injection Methods in Concrete Rehabilitation
In the field of civil engineering, this compound is used in a technique called electrochemical injection of corrosion inhibitors (EICI) to protect steel reinforcement in concrete from chloride-induced corrosion. bohrium.comgoldenlightpublish.com This method involves applying an electric field to drive the positively charged tetrabutylammonium cations, which act as corrosion inhibitors, from an external electrolyte into the chloride-contaminated concrete towards the steel reinforcement (cathode). goldenlightpublish.comconfer.cz
Research has shown that this electrochemical injection treatment can improve the resistance of mortar to chloride penetration. researchgate.net In one study, TBAB was electrically injected into repair mortar at a current density of 5 A/m². The experiments were conducted using two different electrolytes, 0.1 M NaOH and 0.1 M Na₃BO₃, over one and four weeks. The results indicated that using 0.1 M Na₃BO₃ as the electrolyte was more effective for injecting the inhibitor and enhancing the compressive strength of the mortar compared to using 0.1 M NaOH. goldenlightpublish.comconfer.czresearchgate.net Migration tests have also been performed to assess the ability of TBAB to move through concrete blocks. onepetro.org
Studies on Oxidation of Bromide by Ozone at Interfaces
The reaction between ozone and bromide is a significant process in atmospheric chemistry, particularly in the marine boundary layer. nih.govnih.govacs.org Studies have shown that the oxidation of bromide by ozone is enhanced at aqueous interfaces. nih.govnih.govacs.org Research investigating the effect of surfactants on this reaction has utilized this compound. nih.govnih.gov
It was found that the presence of tetrabutylammonium (TBA⁺), a cationic surfactant, at the aqueous liquid-vapor interface significantly enhances the interfacial concentration of both bromide and the bromide ozonide reaction intermediate. nih.govnih.govresearchgate.net Liquid microjet X-ray photoelectron spectroscopy (XPS) experiments revealed that the interfacial density of bromide increased by an order of magnitude in solutions containing TBA⁺. nih.govnih.gov This is attributed to the formation of ion-pairs between the positively charged nitrogen group in TBA⁺ and the bromide anions. nih.govnih.govresearchgate.net
Kinetic experiments performed in parallel demonstrated a strongly enhanced ozone loss rate in the presence of TBA⁺, which is credited to an increased surface reaction rate. nih.govnih.govacs.org Interestingly, while the interfacial bromide concentration increases significantly, the reactivity does not increase proportionally. The lifetime of the bromide ozonide intermediate was found to be an order of magnitude longer in the presence of TBA⁺, indicating that the influence of cationic surfactants on bromide reactivity is complex and depends on the specific interfacial environment. nih.govresearchgate.net
Tetrabutylammonium Bromide in Pharmaceutical and Biochemical Research
Pharmaceutical Synthesis Applications
Tetrabutylammonium (B224687) bromide (TBAB) is a cornerstone of modern pharmaceutical synthesis, primarily valued for its efficacy as a phase-transfer catalyst (PTC). chemicalbook.commdpi.com As a PTC, TBAB facilitates reactions between substances located in different phases, such as an aqueous phase and an organic phase, which are otherwise difficult to react. chemicalbook.comfinerchem.com This capability stems from the dual solubility of the tetrabutylammonium cation in both aqueous and organic solvents, allowing it to transport water-soluble anionic reactants into the organic phase for reaction. mdpi.comencyclopedia.pub This mechanism enhances reaction rates, improves yields, and often allows for milder reaction conditions, avoiding the need for harsh, anhydrous environments. chemicalbook.commdpi.com Beyond its catalytic activity, TBAB is also utilized as an ion pair reagent and is a subject of scrutiny in impurity control.
Synthesis of Bioactive Compounds and Intermediates
The application of TBAB as a metal-free, homogeneous phase-transfer catalyst is extensive and well-documented. mdpi.comscdi-montpellier.fr Its catalytic prowess is sufficient to drive various fundamental organic reactions, including alkylation, oxidation, reduction, and esterification processes, which are integral to the synthesis of pharmaceutical intermediates. mdpi.comdntb.gov.ua In its molten state, TBAB can act as an ionic liquid, providing a green alternative to traditional organic solvents for certain transformations.
Research has demonstrated TBAB's effectiveness in synthesizing a range of bioactive compounds. It has shown excellent catalytic efficacy in the production of N-aryl amines and 1-alkyl/aryl-2-(1-arylsulfonyl alkyl) benzimidazoles. mdpi.comencyclopedia.pub Its utility extends to various coupling reactions where it often serves as a co-catalyst, enhancing both the rate and the yield of the reaction. mdpi.com The compound's ability to function under diverse conditions, including microwave-assisted and solvent-free protocols, underscores its versatility in synthesizing biologically important scaffolds. mdpi.comencyclopedia.pub
Preparation of Bioactive N-Heterocycles
The synthesis of nitrogen-containing heterocyclic compounds (N-heterocycles) is a critical area of medicinal chemistry, as these structures form the core of many marketed drugs. mdpi.combenthamdirect.com TBAB has emerged as a highly efficient catalyst for creating these valuable scaffolds. chemicalbook.com Its use facilitates environmentally friendly, one-pot syntheses that are crucial for efficient drug development. benthamdirect.com
Detailed research findings highlight TBAB's role in the synthesis of several classes of N-heterocycles:
1,4-Dihydropyridines : These compounds exhibit a wide spectrum of biological activities, including antibacterial and anticancer properties. encyclopedia.pubchemicalbook.com A notable method uses TBAB as a catalyst in a pseudo four-component Hantzsch reaction in an aqueous medium, achieving excellent product yields. mdpi.comchemicalbook.com
2-Substituted Imidazolines : TBAB, in combination with tungstophosphoric acid, forms an effective phase-transfer catalytic system for synthesizing these compounds in water. mdpi.comresearchgate.net
2,4,5-Triaryl Imidazoles : TBAB is used in the microwave-assisted synthesis of these compounds, where it significantly boosts reaction rates and yields. chemicalbook.com
Quinazolin-4-one Derivatives : The synthesis of 2-arylquinazolin-4(3H)-ones has been achieved through the cyclocondensation of 2-aminobenzamide (B116534) and aromatic aldehydes using a catalytic amount of TBAB under microwave-assisted, solvent-free conditions. mdpi.com
1,5-Benzodiazepine Derivatives : These pharmaceutically potent compounds can also be synthesized efficiently using TBAB as a catalyst. mdpi.com
Table 1: Examples of Bioactive N-Heterocycles Synthesized Using TBAB
| Heterocycle Class | Synthetic Method | Role of TBAB | Source(s) |
| 1,4-Dihydropyridines | One-pot pseudo four-component Hantzsch reaction in aqueous medium. | Phase-Transfer Catalyst | chemicalbook.com, encyclopedia.pub, mdpi.com |
| 2-Substituted Imidazolines | Reaction in water co-catalyzed with tungstophosphoric acid. | Co-Catalyst in Phase-Transfer System | mdpi.com, researchgate.net |
| 2,4,5-Triaryl Imidazoles | Microwave-assisted synthesis. | Catalyst | chemicalbook.com |
| Quinazolin-4-one Derivatives | Microwave-assisted, solvent-free cyclocondensation. | Catalyst | mdpi.com |
| 1,5-Benzodiazepine Derivatives | Catalytic synthesis. | Catalyst | mdpi.com |
Role as an Ion Pair Reagent in Drug Production (e.g., Bamicillin, Sutaicillin)
In addition to its catalytic functions, Tetrabutylammonium bromide serves as an ion pair reagent in both analytical chromatography and pharmaceutical synthesis. google.comrxchemicals.comsigmaaldrich.com Ion-pairing agents are used to increase the retention and improve the separation of charged analytes in techniques like reversed-phase liquid chromatography. chromatographyonline.com As a cationic ion pairing agent, the tetrabutylammonium ion interacts with negatively charged analytes, neutralizing their charge and allowing for interaction with the stationary phase. chromatographyonline.com
This principle is applied directly in the production of certain antibiotics. TBAB is specifically identified as the ion pair reagent used in the synthesis of Bamicillin (a prodrug of ampicillin (B1664943), also known as bacampicillin) and Sutaicillin (an ester of ampicillin and sulbactam, also known as sultamicillin). chemicalbook.comfinerchem.comgoogle.comprocurementresource.com In these processes, TBAB facilitates the reaction by forming an ion pair with the anionic drug intermediate, rendering it soluble in the organic phase where the desired esterification can occur.
Impurity Detection and Control in Pharmaceutical Synthesis (e.g., Nitrosodibutylamine)
While indispensable in synthesis, the use of TBAB necessitates careful control of potential impurities, particularly carcinogenic nitrosamines. europa.eu Regulatory agencies like the FDA have highlighted that quaternary amines, such as TBAB, can be a source of nitrosamine (B1359907) impurities. fda.gov The concern is not typically from the quaternary amine itself but from secondary and tertiary amine impurities that may be present in the reagent. europa.eufda.gov
Specifically, TBAB may contain residual amounts of dibutylamine (B89481) (a secondary amine) and tributylamine (B1682462) (a tertiary amine). fda.govderpharmachemica.com These amine impurities can react with nitrosating agents, which may be present from other raw materials or process steps, to form N-nitrosodibutylamine (NDBA), a potent mutagenic carcinogen. fda.govderpharmachemica.comresearchgate.net The formation of NDBA from TBAB has been identified as a potential risk that requires assessment and control by active pharmaceutical ingredient (API) manufacturers. europa.euresearchgate.net This risk underscores the importance of stringent quality control for all raw materials used in pharmaceutical production.
Table 2: this compound and Impurity Formation
| Reagent | Potential Impurities | Resulting Nitrosamine | Regulatory Concern | Source(s) |
| This compound (TBAB) | Dibutylamine, Tributylamine | N-nitrosodibutylamine (NDBA) | Formation of a potent mutagenic carcinogen from residual amine impurities reacting with nitrosating agents. | europa.eu, fda.gov, derpharmachemica.com |
Drug Delivery and Formulation Studies
The physicochemical properties of TBAB also lend themselves to applications in enhancing the delivery and formulation of finished drug products. Its ability to act as a surfactant is particularly valuable in this context.
Cationic Surfactant in Drug Formulations
TBAB is recognized as a cationic surfactant and is increasingly chosen for use in drug formulations. chemicalbook.comprocurementresource.comx-mol.com Surfactants are essential in pharmaceutical formulations for several reasons, including enhancing the bioavailability of poorly water-soluble drugs. x-mol.com By improving a drug's solubility, surfactants can lead to better absorption and more effective therapeutic outcomes. chemkente.com
As a cationic surfactant, TBAB's positively charged ammonium (B1175870) head can interact with negatively charged components of cell membranes, which may help facilitate a drug's transport into a cell. chemkente.com This property is especially beneficial for drugs that struggle to penetrate cellular barriers on their own. chemkente.com Studies have also investigated modifying materials like nanocrystalline cellulose (B213188) with TBAB to create effective carriers for the sustained release of hydrophobic drugs. researchgate.net Furthermore, the inclusion of TBAB in a complex with cyclodextrins has been shown to increase its thermal stability, suggesting potential for developing novel pharmaceutical formulations. x-mol.com
Enhancing Bioavailability of Poorly Water-Soluble Drugs
The use of TBAB in solid dispersion systems is one such approach. For instance, in formulations with mesoporous silica (B1680970), which is used to host poorly soluble drugs, the inclusion of polymers can help inhibit the drug's recrystallization from its amorphous, more soluble state. mdpi.com This stabilization of the amorphous form is crucial for maintaining the enhanced solubility and dissolution profile. mdpi.com
Sustained Release Carriers in Drug Delivery Systems
Sustained-release drug delivery systems are designed to release a medication over an extended period to maintain a therapeutic level of the drug in the body, reduce dosing frequency, and improve patient compliance. innovareacademics.inresearchgate.net TBAB has been explored for its role in such systems. researchgate.netnih.gov
One area of research involves modifying nanocellulose with TBAB to act as a carrier for hydrophobic drugs. researchgate.netnih.gov Studies have shown that nanocrystalline cellulose modified with TBAB can bind to non-steroidal anti-inflammatory drugs (NSAIDs) and facilitate their sustained release. researchgate.netnih.gov The binding efficiency and release profile are influenced by the properties of the surfactant, such as the alkyl chain length. researchgate.netnih.gov For example, TBAB, with its shorter alkyl chains, exhibited lower binding efficiency and a faster release of drugs compared to surfactants with longer alkyl chains. nih.gov
Table 1: Comparison of Surfactant Effects on Drug Binding and Release
| Surfactant | Alkyl Chain Length | Binding Efficiency for NSAIDs | Release Profile |
|---|---|---|---|
| This compound (TBAB) | Shorter | Lower (25-42%) researchgate.net | Decreased sustained release researchgate.netnih.gov |
| N-Cetyl-N,N,N-trimethyl ammonium bromide (CTAB) | Longer | Higher | More sustained release nih.gov |
Interactions with Biological Systems (e.g., DNA binding with TBAB-based DES)
The interaction of TBAB with biological macromolecules, particularly DNA, is a significant area of study, often within the context of deep eutectic solvents (DESs). nih.govresearchgate.net DESs are mixtures of a hydrogen bond acceptor (like TBAB) and a hydrogen bond donor, forming a eutectic with a melting point lower than the individual components. researchgate.net
Research has demonstrated that TBAB-based DESs can bind strongly to DNA. nih.gov The binding mechanism is multifaceted, involving a combination of electrostatic interactions, hydrophobic interactions, and groove binding. nih.gov The tetrabutylammonium (TBA) cation can interact with the negatively charged phosphate (B84403) backbone of DNA through electrostatic forces. researchgate.netasean-cites.org
The composition of the DES influences the nature and strength of the interaction. For instance, studies using different hydrogen bond donors (HBDs) like ethylene (B1197577) glycol, glycerol (B35011), and various diols have shown that the alkyl chain length and the number of hydroxyl groups in the HBD affect the binding constant and Gibbs free energy of the interaction with DNA. nih.govresearchgate.net Specifically, shorter alkyl chains and a higher ratio of ethylene glycol in a TBAB-based DES led to an increased binding constant with DNA. nih.gov These DESs have also been shown to displace DNA-binding dyes, indicating they can bind in the minor groove of DNA, particularly in adenine-thymine rich regions. nih.gov
Table 2: Binding Characteristics of TBAB-based DES with DNA
| Hydrogen Bond Donor (HBD) | Key Finding |
|---|---|
| Ethylene Glycol (EG) | Shorter alkyl chain length and higher EG ratio increased the binding constant. nih.gov |
| Glycerol (Gly) | A higher number of hydroxyl groups led to more hydrogen bonds with DNA bases. nih.gov |
Inclusion Behavior with Host Molecules (e.g., β-Cyclodextrin)
The formation of inclusion complexes is another important aspect of TBAB's application in pharmaceutical sciences. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, can encapsulate guest molecules to form such complexes. nih.gov
The interaction between TBAB and β-cyclodextrin (β-CD) has been studied to develop novel pharmaceutical formulations. x-mol.com These studies have confirmed the formation of a 1:1 inclusion complex where parts of the n-butyl chains of TBAB are incorporated into the β-CD cavity. x-mol.com This encapsulation can lead to increased thermal stability of the TBAB molecule. chemicalbook.comx-mol.com The formation of these inclusion complexes is driven by forces such as hydrophobic effects and van der Waals interactions. ias.ac.in
The study of these inclusion complexes is valuable for the development of new drug delivery systems, as mixed surfactant-cyclodextrin systems can offer advantages in drug formulation. x-mol.com
Biochemical Assay Reagent
This compound serves as a reagent in various biochemical assays. medchemexpress.comchemimpex.com Its properties as a phase transfer catalyst and an ion pair reagent make it useful in a variety of laboratory applications. spectrumchemical.comchemimpex.com
Studies on Enzyme Activities and Biological Interactions
In the realm of biochemical research, TBAB is utilized to study enzyme activities and the interactions within biological systems. chemimpex.com It can act as a phase transfer catalyst, facilitating reactions between reactants in different phases (e.g., aqueous and organic), which is a principle applicable to studying enzymatic reactions under specific conditions. encyclopedia.pubchemimpex.com
Furthermore, the interactions of TBAB-based deep eutectic solvents with biological systems have been evaluated. nih.gov For example, the ecotoxicological profiles of DESs composed of TBAB with glycerol, ethylene glycol, and diethylene glycol have been studied by observing their interactions with bacteria, fungi, and cell lines. nih.govresearchgate.net Such studies are crucial for understanding the biocompatibility and potential environmental impact of these novel solvent systems. nih.gov
Advanced Research Methodologies and Characterization of Tetrabutylammonium Bromide Systems
Spectroscopic Analysis
Spectroscopic methods are fundamental to understanding the chemical environment and interactions of TBAB at a molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of TBAB in various environments, such as in deep eutectic solvents (DESs). mostwiedzy.pl In ¹H NMR spectra of TBAB, the protons of the butyl chains exhibit characteristic chemical shifts. For instance, in a study using deuterated chloroform (B151607) (CDCl₃) as the solvent, the protons on the carbon adjacent to the nitrogen atom (α-CH₂) appear around 3.40 ppm, while the other methylene (B1212753) groups (β-CH₂ and γ-CH₂) and the terminal methyl group (δ-CH₃) resonate at approximately 1.68 ppm, 1.45 ppm, and 1.02 ppm, respectively. chemicalbook.com The broadness of the lines in the ¹H NMR spectra is often attributed to the high viscosity of the systems being studied. mostwiedzy.pl
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating Frame Overhauser Effect Spectroscopy (ROESY), are employed to investigate the spatial proximity and intermolecular interactions of TBAB. mostwiedzy.placdlabs.com These experiments can reveal the interactions between the different components in a mixture, helping to understand the formation of supramolecular structures. mostwiedzy.pl For example, NOESY and ROESY studies can be used to observe the correlations between protons of TBAB and other molecules in a solution, providing evidence for the formation of hydrogen bonds and other non-covalent interactions. mostwiedzy.pldb-thueringen.de
Table 1: Typical ¹H NMR Chemical Shifts for Tetrabutylammonium (B224687) Bromide in CDCl₃
| Proton Assignment | Chemical Shift (ppm) |
|---|---|
| α-CH₂ | ~3.40 |
| β-CH₂ | ~1.68 |
| γ-CH₂ | ~1.45 |
| δ-CH₃ | ~1.02 |
Data sourced from ChemicalBook. chemicalbook.com
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are widely used to identify the functional groups within TBAB and to study the hydrogen bonding interactions it forms. acs.orgrsc.orgnih.gov The FT-IR spectrum of pure TBAB shows characteristic C-H stretching vibrations of the methylene (–CH₂) and methyl (–CH₃) groups in the range of 2872–2955 cm⁻¹. mostwiedzy.pl A C-N stretching vibration can also be observed. mostwiedzy.pl
When TBAB is part of a system like a deep eutectic solvent, changes in the FT-IR spectra can indicate the formation of new hydrogen bonds. acs.org For example, the formation of hydrogen bonds between the bromide ion of TBAB and a hydrogen bond donor (HBD) can be inferred from shifts in the vibrational frequencies of the functional groups involved in the interaction. acs.orgmostwiedzy.pl FT-IR spectroscopy has been instrumental in characterizing DESs composed of TBAB and various HBDs, such as polyethylene (B3416737) glycol and nonanoic acid. acs.orgrsc.org
Table 2: Characteristic FT-IR Vibrational Bands for Tetrabutylammonium Bromide
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| C-H stretching | 2872–2955 |
| C-N stretching | ~1021 |
| Asymmetrical N-H stretching | ~3415.2 |
Data sourced from a study on TBAB:Glycerol (B35011) based DESs. mostwiedzy.pl
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying vibrational modes in aqueous solutions and solid-state samples. capes.gov.br In studies of TBAB semiclathrate hydrates, Raman spectroscopy has been used to identify structural transitions. acs.org For instance, the splitting of the Raman peak corresponding to the C-C stretching vibration in the tetrabutylammonium (TBA⁺) cation, observed around 1447 and 1465 cm⁻¹, indicates a transition between different hydrate (B1144303) structures. acs.org
Low-frequency Raman spectroscopy has been employed to investigate intermolecular interactions in TBAB hydrates. mdpi.com A peak at approximately 261 cm⁻¹ is attributed to a stretching lattice vibration mode within the TBA⁺ cation. mdpi.com Another broad peak around 191 cm⁻¹ in TBAB hydrate is assigned to the intermolecular hydrogen stretching O-O vibration mode. mdpi.com
Table 3: Key Raman Peaks in this compound Systems
| Vibrational Mode | Raman Shift (cm⁻¹) | System |
|---|---|---|
| C-C stretching (TBA⁺) | 1447 and 1465 (split) | TBAB semiclathrate hydrate (type B) |
| Cation lattice stretching | ~261 | TBAB hydrate |
| Intermolecular O-O stretching | ~191 | TBAB hydrate |
Data sourced from studies on TBAB hydrates. acs.orgmdpi.com
UV-Visible spectroscopy is utilized to study the electronic transitions in systems containing TBAB, although TBAB itself does not have strong absorptions in the visible region. In studies involving photosensitizers and TBAB, UV-Vis spectroscopy can be used to monitor changes in the absorption spectrum upon the addition of bromide. osti.gov For example, spectrophotometric titrations have shown no significant changes in the absorption spectrum of certain compounds upon the addition of TBAB in acetonitrile, indicating weak ground-state interactions. researchgate.net However, in other systems, changes in the UV-Vis spectra, such as the appearance of new absorption bands or shifts in existing ones, can provide evidence for the formation of charge-transfer complexes or other interactions involving the bromide ion. osti.gov
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical environment at interfaces. nih.govresearchgate.net Liquid jet XPS has been used to investigate the surface propensity of TBAB at the aqueous solution-vapor interface. ethz.chacs.org These studies have shown that the positively charged nitrogen group in the tetrabutylammonium cation, combined with its surface activity, leads to an enhanced interfacial concentration of bromide ions. ethz.chacs.org Core level spectra of Br 3d, C 1s, N 1s, and O 1s are analyzed to determine the chemical composition at the interface. researchgate.netethz.ch XPS studies have revealed that the interfacial density of bromide can be significantly increased in the presence of TBAB. ethz.ch
UV-Visible Spectroscopy
Crystallographic Studies
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids. Several crystal structures of TBAB and its hydrates have been determined. A redetermination of the structure of anhydrous TBAB at 150 K revealed a monoclinic crystal system with the space group C 1 2/c 1. nih.gov
The crystal structure of various TBAB hydrates has also been elucidated. For instance, the tetra-n-butylammonium bromide-water (1/38) semiclathrate hydrate crystallizes in the orthorhombic space group Pmma. iucr.org In this structure, the bromide ions and water molecules form a cage-like framework through hydrogen bonds, encapsulating the tetrabutylammonium cations. iucr.org Another hydrate, (C₄H₉)₄NBr·21/3H₂O, was found to crystallize in the trigonal space group R3c. researchgate.net Crystallographic data provides precise information on unit cell dimensions, bond lengths, and bond angles, which is crucial for understanding the packing and intermolecular interactions in the solid state.
Table 4: Crystallographic Data for this compound and its Hydrates
| Compound | Crystal System | Space Group | Unit Cell Dimensions (Å, °) |
|---|---|---|---|
| TBAB (anhydrous) | Monoclinic | C 1 2/c 1 | a = 13.9773, b = 13.8623, c = 20.0450, β = 110.383 |
| TBAB·38H₂O | Orthorhombic | Pmma | a = 21.065, b = 12.657, c = 11.992 |
| (C₄H₉)₄NBr·21/3H₂O | Trigonal | R3c | a = 16.609, c = 38.853 |
Data sourced from the Crystallography Open Database and related publications. nih.goviucr.orgresearchgate.netrsc.org
Powder X-ray Diffraction of Polymeric Materials and Zeolites
Thermal Analysis
Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermal properties of materials, including the phase transitions of TBAB systems. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of transition temperatures and associated enthalpy changes.
DSC has been extensively used to study the fusion and dissociation of TBAB clathrate hydrates. The melting temperatures and enthalpies of fusion for various hydrates, such as TBAB·38.1H₂O, TBAB·32.5H₂O, and TBAB·26.4H₂O, have been precisely measured. nih.govacs.org For pure TBAB, the melting temperature is reported to be around 120 °C. mdpi.com In mixed hydrate systems, such as those containing both TBAB and tetrabutylammonium chloride (TBAC), DSC shows that equilibrium temperatures and dissociation enthalpies vary with the composition. acs.orgaip.org The dissociation enthalpies of tetragonal mixed hydrates were found to be between those of the pure TBAB and TBAC hydrates. acs.org
The addition of nanoparticles or other substances to TBAB solutions also affects their thermal properties, as shown by DSC. In one study, adding nano-SiC to a 40% TBAB solution increased the phase transition temperature and significantly raised the latent heat of phase transition by 24%. mdpi.com Similarly, the addition of Al₂O₃ to TBAB resulted in changes to the melting temperature and the appearance of additional peaks in the DTA curve, indicating altered phase transitions. mdpi.comresearchgate.net The heat of fusion for TBAB doped with Al₂O₃ reached a maximum value of approximately 67 kJ kg⁻¹. mdpi.com
| System | Phase Transition Temperature (Melting/Dissociation) | Enthalpy of Fusion/Dissociation (ΔH) | Citation |
|---|---|---|---|
| Pure TBAB | ~120 °C | - | mdpi.com |
| TBAB + Al₂O₃ | Varies with concentration | Max ~67 kJ kg⁻¹ | mdpi.com |
| Tetragonal TBAB Hydrates (n=26 to 32) | 285.2 K - 286.1 K | ~150 kJ mol⁻¹ to 179 kJ mol⁻¹ | aip.org |
| Orthorhombic TBAB Hydrate (n=38) | ~283.1 K | ~219 kJ mol⁻¹ | aip.org |
| 40% TBAB solution | 7.75 °C | 135.7 J/g | mdpi.com |
| 40% TBAB + nano-SiC | 10.87 °C | 168.3 J/g | mdpi.com |
| TBAB + TBAC mixed hydrates | 286 K - 289 K | 154 kJ mol⁻¹ to 188 kJ mol⁻¹ | aip.org |
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of materials by monitoring their mass change as a function of temperature in a controlled atmosphere. For TBAB and its derivatives, TGA provides crucial information on decomposition temperatures.
Studies on deep eutectic solvents (DESs) prepared with TBAB have used TGA to investigate their thermal stability. acs.org TGA, often coupled with Differential Thermal Analysis (DTA), was also used to study the thermal properties of TBAB with an Al₂O₃ additive. mdpi.com The results showed that for pure TBAB, the decomposition temperature was nearly constant even with the addition of Al₂O₃. mdpi.comresearchgate.net In contrast, for a related salt, tetrabutylammonium hexafluorophosphate (B91526) (TBA-PF₆), the decomposition temperature decreased upon the addition of Al₂O₃. mdpi.comresearchgate.net For Tetrabutylammonium tribromide (TBATB), a related compound, TGA combined with DTA showed a melting endotherm at 75 °C, which was associated with an enthalpy of 278.6 J/g. boffinaccess.com
Differential Scanning Calorimetry (DSC) for Phase Transition and Enthalpy Studies
Microscopic and Morphological Characterization (e.g., SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and microstructure of materials at high magnification. It has been applied to various systems involving TBAB to understand how its presence influences the final form and texture of the material.
In the fabrication of electrospun poly (L-lactic acid) (PLLA) tubular scaffolds, SEM was used to study the effects of adding TBAB to the spinning solution. researcher.liferesearchgate.net The microscopic images revealed that the introduction of TBAB had a significant impact on the morphology of the PLLA fibers, contributing to improved crystallinity and mechanical properties. researcher.liferesearchgate.net Similarly, in studies of electrospun polystyrene nanofibers, SEM images showed that adding TBAB to the polymer solution caused beads in the fibers to disappear and significantly decreased the fiber diameter, leading to smoother fibers. su.ac.th
SEM analysis has also been performed on crystalline materials. An analysis of Tetrabutylammonium tribromide (TBATB) using SEM showed that the material possessed proper alignment and regularity, indicating good crystallinity even at different magnifications. boffinaccess.com
Computational Chemistry and Modeling
Computational chemistry and modeling have emerged as indispensable tools for dissecting the complex behaviors of this compound (TBAB) systems at a molecular level. These in-silico techniques provide profound insights into dynamic processes, electronic structures, and intermolecular interactions that are often difficult to probe experimentally. By simulating the behavior of atoms and molecules, researchers can predict material properties, understand reaction mechanisms, and guide the design of new applications for TBAB.
Molecular Dynamics Simulation Studies
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of TBAB, MD simulations have been instrumental in understanding its role in various phenomena, particularly at interfaces and in the formation of clathrate hydrates.
Researchers employ MD simulations to investigate the interfacial behavior of aqueous TBAB solutions. These studies have revealed that in the presence of gases like methane (B114726) and carbon dioxide, TBAB reduces the interfacial tension compared to pure water. gfz-potsdam.de The tetrabutylammonium (TBA⁺) cations tend to accumulate at the gas-liquid interface, with their hydrophobic butyl chains oriented towards the gas phase. This arrangement facilitates the adsorption of gas molecules at the interface, which is a crucial step in the formation of semiclathrate hydrates. gfz-potsdam.deresearchgate.net
The concentration of TBAB has been identified as a critical factor in its promotional effect on gas hydrate growth. MD simulations have shown that the promotion effect is more significant at lower concentrations (e.g., 5 and 10 wt%). nih.govacs.org At these concentrations, TBA⁺ ions adsorb onto the hydrate crystal surface and act as guest molecules, forming TBA⁺ semiclathrate hydrate cages which then induce the formation of gas hydrate cages. nih.gov However, at higher concentrations (e.g., 15 and 20 wt%), an accumulation of TBA⁺ ions at the hydrate-liquid interface can disrupt these processes, and a densely packed layer of TBA⁺ at the gas-liquid interface may hinder the mass transfer of gases like CO₂. nih.govacs.org
MD simulations are also used to assess the stability of TBAB semiclathrate hydrates under various conditions. These studies evaluate parameters such as potential energy, mean square displacement (MSD), diffusion coefficients, and radial distribution functions (RDF). acs.org The stability of the hydrate cages is observed to decrease with increasing temperature and decreasing pressure. acs.org The choice of water model in the simulation (e.g., TIP4P/Ice, TIP4P, SPC) has also been shown to influence the predicted stability of the hydrates. acs.org The simulations are often performed using force fields like the General AMBER Force Field (GAFF) or Optimized Potentials for Liquid Simulations-all-atom (OPLS-AA) to describe the interatomic interactions. gfz-potsdam.deacs.org
| Study Focus | Simulation Software/Program | Force Field(s) Used | Key Parameters Investigated | Key Findings | Reference |
|---|---|---|---|---|---|
| Interfacial behavior of TBAB(aq) with CH₄ and CO₂ | DL_POLY | GAFF for TBAB, TIP4P/2005 for water | Interfacial tension, z-density profiles, gas adsorption | TBAB reduces interfacial tension and increases gas adsorption at the interface compared to pure water. CO₂ is preferentially adsorbed over CH₄. | gfz-potsdam.de |
| Concentration-dependent promotion of CO₂ hydrate growth | Not Specified | Not Specified | Tetrahedral order parameter, number of cages, growth trajectories | Promotion effect is more prominent at low concentrations (5-10 wt%); high concentrations inhibit mass transfer of CO₂. | nih.govacs.org |
| Stability of TBAB semiclathrate hydrates | Not Specified | OPLS-AA, various water models (SPC, TIP3P, TIP4P, TIP4P/Ice) | Potential energy, MSD, RDF, diffusion coefficient, lattice parameter | Hydrate stability decreases with increasing temperature and decreasing pressure. The TIP4P/Ice water model showed the greatest hydrate stability. | acs.org |
Quantum Chemical Calculations (e.g., DFT for IR vibrational bands)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed information about the electronic structure of molecules. These calculations are used to predict a variety of properties, including molecular orbital energies, charge distributions, and vibrational frequencies corresponding to IR spectral bands.
In the study of TBAB-based systems, quantum chemical calculations have been applied to deep eutectic solvents (DESs). For instance, researchers have calculated quantum chemical descriptors for DESs formed by TBAB with hydrogen bond donors like glycerol, decanoic acid, and oleic acid. tandfonline.comresearchgate.net These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, and global hardness, help in understanding the reactivity and interaction capabilities of these solvents. tandfonline.comresearchgate.net Such studies are valuable for screening potential solvents for applications like the extraction of dyes from aqueous solutions. tandfonline.comresearchgate.net
DFT has also been employed to investigate the interaction between TBAB-based DESs and gases like nitrogen dioxide (NO₂). nih.gov By optimizing the geometry of the interacting system, researchers can identify the nature and strength of the interactions. For example, calculations have shown that the bromide anion of TBAB interacts strongly with the nitrogen atom of NO₂, while the hydrogen atoms of the co-solvent (e.g., ethylene (B1197577) glycol) form hydrogen bonds with the oxygen atoms of NO₂. nih.gov These insights are crucial for developing efficient systems for flue gas denitrification. nih.gov
| System | Method | Calculated Parameter | Significance | Reference |
|---|---|---|---|---|
| TBAB with Glycerol, Decanoic Acid, Oleic Acid | Quantum Chemical Calculation | HOMO-LUMO energy gap, chemical potential (µ), electronegativity (χ), global hardness (η) | Predicts the reactivity and potential for extracting dyes (Acid Blue 80, Acid Red 1) from water. | tandfonline.comresearchgate.net |
| Ethylene Glycol-TBAB DES with NO₂ | DFT | Optimized geometry, interaction distances | Reveals that bromide anions and hydrogen bonding play a key role in the adsorption of NO₂. | nih.gov |
| TBAB as a corrosion inhibitor for mild steel | Quantum Chemical Calculation | HOMO/LUMO energies | Demonstrates the adsorption capability of TBAB on a metal surface, correlating with experimental inhibition efficiency. | rasayanjournal.co.in |
In-silico Studies for Drug-Surfactant Interactions
In-silico studies are critical in pharmaceutical sciences for understanding and predicting the interactions between drugs and excipients like surfactants. TBAB, as a cationic surfactant, has been investigated for its potential role in drug delivery systems. x-mol.com
Computational studies have explored the use of TBAB-modified nanocarriers for the delivery of hydrophobic drugs. For example, the interaction between non-steroidal anti-inflammatory drugs (NSAIDs) and nano crystalline cellulose (B213188) (NCC) modified with TBAB has been assessed using modeling software like CHEM3D. researchgate.net These studies evaluate the binding efficiency of drugs to the modified nanocarrier. Findings indicate that the binding efficiency depends on the hydrophobicity of the drug and that the shorter alkyl chain length of TBAB compared to other surfactants like cetyltrimethylammonium bromide (CTAB) can result in lower binding efficiency and a less sustained release profile. researchgate.net
Furthermore, in-silico methods are used to study the interaction of TBAB-based systems with biological macromolecules. The binding of TBAB-based DESs to DNA has been investigated to understand how these solvents affect DNA stability. researchgate.net Such studies are important for the application of DESs as media for biological molecules, where maintaining the native structure of the biomolecule is essential. researchgate.net Molecular docking, a method that predicts the preferred orientation of one molecule to a second when bound to each other, is another key in-silico tool. It has been used to correlate experimental data on the formation of inclusion complexes between TBAB and cyclodextrins, which are used to enhance the properties of pharmaceutical formulations. x-mol.com
| System Studied | Computational Method/Software | Focus of Investigation | Key Findings | Reference |
|---|---|---|---|---|
| TBAB-modified Nano Crystalline Cellulose (NCC) with NSAIDs | CHEM3D | Binding efficiency and sustained release character | TBAB modification allows NCC to act as a carrier for hydrophobic drugs. Shorter alkyl chains in TBAB led to lower binding efficiency compared to CTAB. | researchgate.net |
| TBAB inclusion complex with β-cyclodextrin | Molecular Docking | Correlation with experimental characterization (NMR, ROESY) | Confirmed that two of the four n-butyl chains of TBAB are incorporated into the cyclodextrin (B1172386) cavity. | x-mol.com |
| TBAB-based Deep Eutectic Solvents with DNA | Fluorescence Quenching, Circular Dichroism Spectroscopy | Mode of interaction and effect on DNA structure | Investigated the capability of DESs to interact with DNA, important for applications where DNA stability is crucial. | researchgate.net |
Force Field Development and Validation for Clathrate Hydrates
The accuracy of molecular dynamics simulations is heavily dependent on the quality of the force field, which is a set of parameters used to calculate the potential energy of a system of atoms or molecules. For novel or complex systems like TBAB clathrate hydrates, the development and validation of accurate force fields are critical research areas.
While many studies utilize existing general-purpose force fields like GAFF and OPLS-AA for TBAB simulations, the validation of these force fields for the specific conditions of clathrate hydrate formation is a crucial step. gfz-potsdam.deacs.org Validation is typically achieved by comparing simulation results with experimental data. For example, simulated properties like lattice parameters, hydrate stability conditions (pressure and temperature), and diffusion coefficients can be compared against values obtained from laboratory experiments. acs.org A good agreement between simulation and experiment confirms the accuracy and validation of the simulation method and the chosen force field. acs.org
The development of a general AMBER force field (GAFF) was a significant step, providing parameters for a wide range of organic molecules that can be used in conjunction with established force fields for biomolecules. mdpi.com For TBAB, the charges for the electrostatic interactions are often determined using quantum chemical methods, such as the CHELPG method, to ensure a more accurate representation of the molecule's electronic properties within the classical force field framework. gfz-potsdam.de The continuous refinement and validation of force fields are essential for advancing the predictive power of computational models in studying TBAB clathrate hydrates and other complex systems.
Synthesis and Environmental Aspects of Tetrabutylammonium Bromide
Synthetic Methodologies for Tetrabutylammonium (B224687) Bromide Production
The production of tetrabutylammonium bromide can be achieved through several synthetic routes, each with distinct characteristics and efficiencies.
Reaction of Tributylamine (B1682462) with n-Butyl Bromide
A primary and well-established method for synthesizing this compound is the quaternization of tributylamine with n-butyl bromide. wikipedia.org This reaction is typically performed by mixing tributylamine and n-butyl bromide in a suitable solvent. erowid.orggoogle.com The choice of solvent significantly impacts the reaction yield. google.com
Acetonitrile is a commonly used solvent for this reaction, often carried out under reflux conditions in an inert atmosphere, such as argon or ethylene (B1197577), for an extended period, typically around 19 to 22 hours. erowid.orggoogle.com Following the reaction, the mixture is cooled, and the product can be precipitated and purified. erowid.org One method involves evaporating the solvent, dissolving the resulting crystalline mass in water, and washing it with an organic solvent like benzene (B151609) or cyclohexene (B86901) to remove unreacted starting materials and byproducts. erowid.orgprepchem.com Another approach involves adding a non-polar solvent like diethyl ether to the cooled reaction mixture to precipitate the this compound, which is then collected by filtration. erowid.org Yields for this method are reported to be high, in the range of 86-90%. erowid.org
The use of other solvents such as n,n-dimethylformamide (B166413) has been explored, but resulted in lower yields of 45%. google.com Performing the reaction without a solvent by simply heating the reactants together has been shown to be largely ineffective, producing a yield of only 4%. google.com
Table 1: Comparison of Synthesis Methods for this compound
| Method | Reactants | Solvent | Conditions | Yield |
| Method 1 | n-butylbromide, tributylamine | Acetonitrile | Reflux, 22 hours, Argon atmosphere | 90% erowid.org |
| Method 2 | n-butylbromide, tributylamine | Acetonitrile | Reflux, 19 hours, Ethylene atmosphere | 86% erowid.org |
| Method 3 | n-butylbromide, tributylamine | n,n-dimethylformamide | Reflux, 22 hours | 45% google.com |
| Method 4 | n-butylbromide, tributylamine | None | 80°-85°C, 23 hours | 4% google.com |
Photochemical Routes using Modified Titanium Dioxide Photocatalysts
A novel and greener approach to synthesizing tributylamine, a precursor for TBAB, involves a photocatalytic process using modified titanium dioxide (TiO2) photocatalysts. google.comgoogle.com This method utilizes dibutylamine (B89481) and n-butyraldehyde as starting materials in a reductive amination reaction. google.comgoogle.com The process is carried out in a photocatalytic continuous microchannel reactor with water as the hydrogen source and butanol as a sacrificial reagent. google.comgoogle.com The modified titanium dioxide photocatalyst, such as TiO2/NiO or TiO2/Fe2O3, is crucial for the reaction's efficiency. google.com The light source for this photocatalytic reaction can be a 100W white light LED lamp or a 100W xenon lamp. google.com
The tributylamine produced through this photochemical route is then reacted with n-bromobutane in a subsequent step to yield this compound. google.comgoogle.com This two-step process, which incorporates a photochemical synthesis of the amine precursor, presents a more environmentally friendly alternative to traditional methods. google.comgoogle.com
Continuous Microchannel Reactor Systems for Synthesis
The synthesis of this compound can be significantly enhanced by utilizing continuous microchannel reactor systems. google.comgoogle.com These systems offer several advantages over traditional batch reactors, including improved mixing, better heat transfer, and enhanced safety. beilstein-journals.org
In a patented process, the synthesis is carried out in two sequential continuous microchannel reactors. google.comgoogle.com The first reactor is a photocatalytic microchannel reactor used for the synthesis of tributylamine from dibutylamine and n-butyraldehyde, as described in the previous section. google.comgoogle.com The tributylamine produced is then directly fed into a second continuous microchannel reactor, where it is mixed with n-bromobutane. google.comgoogle.com This second stage of the reaction is typically conducted at a temperature between 60 and 90°C for 3 to 5 hours to produce this compound in high yield. google.comgoogle.com Optimal conditions reported include a reaction temperature of 80°C and a reaction time of 2 hours, with a controlled flow rate. google.com This continuous flow process allows for a significant reduction in reaction time compared to batch systems.
Green Chemistry and Sustainability Considerations
This compound exhibits several characteristics that align with the principles of green chemistry, making it an attractive compound from a sustainability perspective.
Environmentally Benign Nature of this compound
This compound is considered an environmentally benign compound. wikipedia.orgmdpi.com It is a non-volatile, non-flammable, and non-corrosive salt that is commercially available at a low cost. mdpi.comencyclopedia.pub Furthermore, TBAB possesses high thermal and chemical stability. mdpi.comencyclopedia.pub Its ability to be easily recycled further enhances its green credentials. wikipedia.org The synthesis of deep eutectic solvents (DESs) based on TBAB is also considered a green and environmentally benign process. envirobiotechjournals.com These DESs are noted for being economical, nontoxic, and biocompatible. envirobiotechjournals.com
Use in Solvent-Free Protocols
A significant aspect of this compound's contribution to green chemistry is its utility in solvent-free reaction protocols. nih.govmdpi.comorganic-chemistry.org Molten TBAB can function as an ionic liquid, providing a medium for organic transformations without the need for volatile organic solvents. mdpi.comencyclopedia.pubnih.gov This approach avoids the use of often toxic and environmentally harmful solvents. organic-chemistry.org
TBAB has been successfully employed as a catalyst in a variety of solvent-free reactions. For instance, it catalyzes the synthesis of aryl-14H-dibenzo[a.j]xanthenes at 125 °C and the microwave-assisted synthesis of 2-arylquinazolin-4(3H)-ones at 120 °C. nih.gov It has also been used in the aza-Michael addition of 1,2,3,6-tetrahydrophthalimide (B42971) to symmetrical fumaric esters at 100 °C. mdpi.com In the conjugate addition of thiols to electron-deficient alkenes, molten TBAB serves as an efficient catalyst at 100–105°C, and it can be recycled without a loss of efficiency. organic-chemistry.org The use of TBAB as a co-catalyst in the coupling of CO2 and epoxides under solvent-free conditions has also been demonstrated to be highly efficient. bohrium.com
Potential as a Green Alternative to Organic Solvents
This compound is increasingly recognized as a promising green alternative to conventional volatile organic solvents (VOSs). researchgate.net In its molten state, TBAB behaves as an ionic liquid, a class of solvents known for their low vapor pressure, which mitigates air pollution and exposure risks associated with volatile compounds. sigmaaldrich.comsigmaaldrich.com This characteristic is a significant advantage in various chemical processes.
The utility of TBAB as a green solvent is particularly evident in its application in organic synthesis. For instance, molten TBAB can be used as a solvent-free medium for reactions such as the synthesis of alkyl-substituted pyrroles and dithioacetals. sigmaaldrich.com This approach aligns with the principles of green chemistry by reducing or eliminating the use of hazardous solvents.
Furthermore, TBAB can be a component in the formation of deep eutectic solvents (DESs). researchgate.net DESs are mixtures of hydrogen bond donors and acceptors that have a significantly lower melting point than their individual components. researchgate.netnih.gov These solvents are often biodegradable, non-toxic, and economical to produce. researchgate.net For example, a DES can be synthesized by combining TBAB as the hydrogen bond acceptor with a hydrogen bond donor like polyethylene (B3416737) glycol (PEG). nih.gov Such DESs have shown effectiveness in applications like extractive oxidative desulfurization, showcasing their potential to replace traditional, more hazardous solvents. nih.gov
The use of TBAB in aqueous media also presents a green alternative. researchgate.net Water is an environmentally benign solvent, and TBAB's ability to act as a phase-transfer catalyst allows for reactions between water-soluble and organic-soluble reactants to occur efficiently in water. mdpi.comencyclopedia.pub This methodology offers benefits such as simplified reaction profiles, high atom economy, and the use of a non-toxic solvent. researchgate.netencyclopedia.pub
Table 1: Applications of TBAB as a Green Solvent Alternative
| Application Area | Reaction Type | Role of TBAB | Green Advantage |
|---|---|---|---|
| Organic Synthesis | Synthesis of pyrroles and dithioacetals | Molten ionic liquid | Eliminates the need for volatile organic solvents. sigmaaldrich.com |
| Deep Eutectic Solvents | Extractive oxidative desulfurization | Hydrogen bond acceptor in DES with PEG | Use of a biodegradable and less toxic solvent system. researchgate.netnih.gov |
Recyclability and Reusability of the Catalyst
The economic and environmental viability of a catalyst is significantly enhanced by its ability to be recycled and reused. This compound has demonstrated excellent recyclability in various catalytic systems.
In a study on the Suzuki-Miyaura cross-coupling reaction, a system comprising palladium(II) acetate, TBAB, and polyethylene glycol (PEG-400) was developed. organic-chemistry.org This system, which operates without the need for ligands, proved to be efficient for coupling aryl halides with arylboronic acids. organic-chemistry.org A key finding was that the catalytic system could be reused up to three times without a significant drop in its activity, highlighting its sustainable nature. organic-chemistry.org
Similarly, in the synthesis of cyclic carbonates from epoxides and carbon dioxide, a hybrid catalyst system involving TBAB was shown to be reusable. researchgate.net The catalyst could be recovered and reused for up to four cycles without a drastic loss in activity. researchgate.net Another catalytic system for the synthesis of 2,4,5-trisubstituted imidazoles, using TBAB in isopropanol, also exhibited reusable activity. capes.gov.br
The recyclability of TBAB is also a feature when it is used as a component of a deep eutectic solvent (DES). In an extractive oxidative desulfurization process, the DES composed of TBAB and PEG-200 was reused seven times while maintaining a high desulfurization efficiency of over 92.11%. nih.gov
The ability to recycle TBAB is also noted in its synthesis process. For example, in a patented synthesis method, the solvent used, acetonitrile, is recovered and reused in subsequent reactions. google.com
Table 2: Recyclability of TBAB in Different Catalytic Systems
| Catalytic System | Reaction | Number of Reuse Cycles | Outcome |
|---|---|---|---|
| Pd(OAc)₂/TBAB/PEG-400 | Suzuki-Miyaura cross-coupling | Up to 3 | No significant loss in activity. organic-chemistry.org |
| PDDA-PWCo/TBAB | Cycloaddition of CO₂ to epoxides | Up to 4 | No drastic loss in activity. researchgate.net |
| TBAB/Isopropanol | Synthesis of 2,4,5-trisubstituted imidazoles | Not specified | Exhibited reusable activity. capes.gov.br |
Impurity Profiling and Control in Industrial Production
The purity of this compound is crucial for its applications, especially in the pharmaceutical industry where it is used as a phase-transfer catalyst. japsonline.comindexcopernicus.com The manufacturing process of TBAB can introduce several impurities that need to be monitored and controlled.
A common route for synthesizing TBAB involves the reaction of tributylamine with n-butyl bromide. google.comindexcopernicus.com A primary impurity concern in this process is the presence of residual amines. Tributylamine, the key starting material, can itself contain dibutylamine as an impurity. indexcopernicus.com These secondary and tertiary amines can lead to the formation of nitrosamine (B1359907) impurities, such as N-nitrosodibutylamine (NDBA), which are classified as probable human carcinogens. indexcopernicus.comfda.gov Therefore, controlling the levels of these precursor amines in the raw materials is a critical step.
Regulatory bodies like the FDA have highlighted that common phase-transfer catalysts, including TBAB, may contain tributyl- and dibutylamine impurities. fda.gov The acceptable level of these amine impurities is process-dependent and must be determined by the manufacturer to prevent the formation of nitrosamines in the final product. fda.gov
Impurity profiling is essential to ensure the quality of TBAB. Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) have been developed and validated for the determination of TBAB as a residual impurity in drug substances. japsonline.comejmanager.com For instance, a GC-MS method can detect and quantify TBAB with a limit of detection (LOD) of 66 ppm and a limit of quantification (LOQ) of 200 ppm in a drug substance. ejmanager.com
The synthesis process itself can be optimized to minimize impurity formation. A patented process describes a method that aims for a higher yield and purity of TBAB, with a claimed purity of over 99%. google.com This process involves reacting tributylamine and bromobutane in a microchannel reactor, which allows for better control of reaction parameters like temperature and flow rate, thereby reducing the formation of byproducts. google.com Commercially available ACS reagent grade TBAB, for example, specifies limits for impurities such as tributylamine and tributylamine hydrobromide to be ≤0.5%. sigmaaldrich.comsigmaaldrich.com
Table 3: Common Impurities in this compound and Control Strategies
| Impurity | Source | Control Strategy | Analytical Method |
|---|---|---|---|
| Tributylamine | Unreacted starting material | Optimization of reaction conditions (temperature, stoichiometry). google.com | GC-MS japsonline.comejmanager.com |
| Dibutylamine | Impurity in tributylamine starting material | Sourcing high-purity raw materials. indexcopernicus.com | HPLC-UV indexcopernicus.com |
| N-Nitrosodibutylamine (NDBA) | Reaction of nitrite (B80452) with dibutylamine | Control of precursor amine impurities and nitrite sources. indexcopernicus.comfda.gov | HPLC-UV indexcopernicus.com |
Future Directions and Emerging Research Areas
Development of Novel TBAB-based Catalytic Systems
Tetrabutylammonium (B224687) bromide has long been recognized as an efficient and environmentally benign phase-transfer catalyst. mdpi.comencyclopedia.pub Its ability to facilitate reactions between reactants in different phases has made it a valuable tool in organic synthesis. mdpi.comnih.gov Current research is focused on developing novel catalytic systems that leverage the unique properties of TBAB to achieve even greater efficiency and selectivity.
One promising area is the development of dual-catalyst systems where TBAB acts in synergy with other catalysts, such as metal complexes or organocatalysts. For instance, TBAB has been used as a co-catalyst with tungstophosphoric acid for the synthesis of 2-substituted imidazolines in water. mdpi.comencyclopedia.pubnih.gov In this system, TBAB facilitates the transfer of the water-soluble tungstophosphoric acid into the organic phase, where it can effectively catalyze the reaction. mdpi.comencyclopedia.pubnih.gov Similarly, a combination of graphite (B72142) carbon nitride and TBAB has been shown to be an effective catalytic system for the synthesis of 4-phenyl-1,3-dioxolan-2-one (B1361557) from 2-phenyloxirane and carbon dioxide. encyclopedia.pub
Researchers are also exploring the use of TBAB in deep eutectic solvents (DESs) as catalytic media. bohrium.com These TBAB-based DESs can act as both the solvent and the catalyst, offering a greener alternative to traditional volatile organic solvents. bohrium.comresearchgate.net For example, a DES formed from TBAB and citric acid has demonstrated high activity and selectivity in the conversion of CO2 and epoxides into cyclic carbonates under mild conditions. bohrium.com The synergistic effect between the components of the DES is believed to be key to its high catalytic activity. bohrium.comresearchgate.net
Furthermore, the development of TBAB derivatives is an active area of research. researchgate.net By modifying the structure of the tetrabutylammonium cation or replacing the bromide anion, researchers aim to create new catalysts with tailored properties for specific applications.
The table below summarizes some of the novel TBAB-based catalytic systems and their applications.
| Catalytic System | Application | Reference(s) |
| TBAB/Tungstophosphoric Acid | Synthesis of 2-substituted imidazolines | mdpi.comencyclopedia.pubnih.gov |
| TBAB/Graphite Carbon Nitride | Synthesis of 4-phenyl-1,3-dioxolan-2-one | encyclopedia.pub |
| TBAB/Citric Acid (DES) | Conversion of CO2 and epoxides to cyclic carbonates | bohrium.com |
| CuI/TBAB | Heck reaction in water | rsc.org |
| CoCo-PBA/TBAB | Coupling of CO2 and epoxides to produce cyclic carbonates | bohrium.com |
Expansion of TBAB Applications in Functional Materials
The utility of tetrabutylammonium bromide extends beyond catalysis into the realm of functional materials. Its unique properties make it a valuable component in the development of advanced materials for a variety of applications, including energy storage and environmental remediation.
In the field of energy storage, TBAB is being investigated as an additive in electrolytes for batteries. alfa-chemistry.com For instance, it has been shown to be a crucial additive in hydrated deep eutectic solvent (HDES) electrolytes for zinc-bromine batteries, where it helps to stabilize the zinc metal anode and suppress bromine cross-diffusion. alfa-chemistry.com TBAB is also used in the synthesis of materials for energy applications. For example, it is used in the synthesis of cobalt-based metal-organic framework (MOF) nanoribbons for the cycloaddition of carbon dioxide to epoxides.
TBAB is also finding applications in the development of materials for environmental applications. It has been incorporated into polyacrylonitrile (B21495) composite nanofibers to enhance the removal of phosphate (B84403) from water. Additionally, TBAB has been identified as a promoter for ice nucleation in aqueous suspensions, which could have applications in areas such as cryopreservation and weather modification. alfa-chemistry.com
Another emerging application of TBAB is in the functionalization of 2D materials like MXenes. This compound functionalized Ti3C2Tx (TBAB-Ti3C2Tx) has been developed as a cathode buffer layer in inverted perovskite solar cells, leading to improved efficiency and stability. researchgate.net
The table below highlights some of the applications of TBAB in functional materials.
| Application Area | Specific Use of TBAB | Reference(s) |
| Energy Storage | Additive in electrolytes for zinc-bromine batteries | alfa-chemistry.com |
| Synthesis of cobalt-based MOF nanoribbons | ||
| Functionalized Ti3C2Tx MXene for perovskite solar cells | researchgate.net | |
| Environmental Remediation | Component of nanofibers for phosphate removal | |
| Promoter for ice nucleation | alfa-chemistry.com |
Advanced Spectroscopic and Computational Approaches to Elucidate Mechanisms
A deeper understanding of the mechanisms by which TBAB facilitates chemical reactions and influences material properties is crucial for its continued development and application. Advanced spectroscopic and computational techniques are proving to be invaluable tools in this endeavor.
Spectroscopic methods such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are being used to probe the interactions between TBAB and other molecules in solution and in the solid state. researchgate.netmostwiedzy.pl These techniques can provide insights into the formation of deep eutectic solvents and the nature of the hydrogen bonding interactions that are critical to their properties. researchgate.netmostwiedzy.placs.org For example, FT-IR and NMR studies have been used to investigate the formation of DESs from TBAB and glycerol (B35011), revealing the existence of hydrogen bonds between the two components. researchgate.netmostwiedzy.pl
Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are being employed to complement experimental studies and provide a more detailed picture of the molecular-level processes involved. researchgate.netnih.gov DFT calculations have been used to explore the mechanism of the CO2 cycloaddition reaction catalyzed by TBAB-based DESs, suggesting that the synergistic effect between the components of the DES plays a key role in accelerating the reaction. bohrium.comresearchgate.net MD simulations have been used to study the structure and properties of TBAB-based DESs, providing insights into their microstructure and the interactions between the constituent ions. researchgate.netnih.gov
These advanced techniques are not only helping to elucidate the mechanisms of known TBAB-mediated processes but are also guiding the design of new and improved catalytic systems and functional materials.
Exploration of TBAB in Bio- and Nanotechnology
The unique properties of this compound are also being explored in the fields of biotechnology and nanotechnology, opening up new avenues for its application.
In biotechnology, TBAB is being investigated for its potential biological activities and its use in the synthesis of bioactive molecules. encyclopedia.pubnih.gov It has been used as a catalyst for the synthesis of a variety of biologically promising heterocyclic scaffolds, such as 1,4-dihydropyridines and 1,5-benzodiazepine derivatives. researchgate.netresearchgate.net However, it is important to note that the ecotoxicological profile of TBAB and its derivatives is still being evaluated. nih.govnih.gov Studies have shown that TBAB can have toxic effects on some biological systems, highlighting the need for further research in this area. acs.org
In nanotechnology, TBAB is used as a structure-directing agent and a dispersant in the synthesis of nanoparticles and other nanomaterials. sacheminc.com It can help to control the size, shape, and morphology of the resulting nanomaterials, which in turn influences their properties and applications. For example, TBAB has been used in the synthesis of mesoporous palladium nano-corals for the alkaline hydrogen evolution reaction. catalysis.blog
The table below provides examples of TBAB's applications in bio- and nanotechnology.
| Field | Application of TBAB | Reference(s) |
| Biotechnology | Catalyst for synthesis of bioactive heterocycles | researchgate.netresearchgate.net |
| Nanotechnology | Structure-directing agent for nanoparticle synthesis | sacheminc.com |
| Synthesis of mesoporous palladium nano-corals | catalysis.blog |
Integration of TBAB-mediated Processes into Sustainable Chemical Manufacturing
The principles of green and sustainable chemistry are becoming increasingly important in the chemical industry. tandfonline.com this compound, with its environmentally benign properties and its ability to promote reactions under mild conditions, is well-positioned to play a significant role in the development of more sustainable chemical manufacturing processes. mdpi.comencyclopedia.pubtaylorandfrancis.com
One of the key advantages of TBAB is its ability to act as a phase-transfer catalyst in aqueous media, reducing the need for volatile and often toxic organic solvents. innospk.comresearchgate.netchem-soc.si This not only makes processes greener but can also simplify product isolation and reduce waste. innospk.comresearchgate.netchem-soc.si For example, TBAB has been used as a catalyst for the synthesis of pyrano[2,3-d]pyrimidinone and tetrahydrobenzo[b]pyran derivatives in water. researchgate.netchem-soc.si
The integration of TBAB-mediated processes into industrial-scale manufacturing has the potential to reduce the environmental impact of chemical production and contribute to a more sustainable future. The development of continuous flow processes using TBAB-based catalysts is another area of active research that could further enhance the efficiency and scalability of these green chemical transformations. rsc.org
Q & A
Q. How can TBAB-based deep eutectic solvents (DES) be optimized for efficient extraction of organic compounds?
- Methodological Answer : TBAB-based DES can be optimized using response surface methodology (RSM) to evaluate interactions between variables (e.g., molar ratios, temperature). For example, a 1:2 molar ratio of TBAB to octanoic acid achieved >95% extraction efficiency for preservatives like propylparaben . Key steps include:
- Experimental Design : Use a central composite design (CCD) to test variables like DES composition and extraction time.
- Validation : Confirm optimal conditions via ANOVA and regression analysis.
- Table :
| DES Component (TBAB:Acid) | Molar Ratio | Extraction Efficiency (%) |
|---|---|---|
| TBAB:Octanoic Acid | 1:2 | ~100 (PP, IPP, IBP) |
| TBAB:Caprylic Acid | 1:2 | >90 (Other preservatives) |
Q. What is the role of TBAB in catalytic synthesis of cyclic carbonates from CO₂ and epoxides?
- Methodological Answer : TBAB acts as a co-catalyst in ring-opening epoxides and stabilizing intermediates. For instance, in bimetallic Al(Salen) systems, TBAB facilitates nucleophilic attack on epoxides, with reaction rates showing second-order dependence on TBAB concentration . Key steps:
- Kinetic Analysis : Monitor reaction progress via GC-MS to identify intermediates (e.g., tributylamine).
- Mechanistic Probes : Use inhibitors like butyl bromide to validate TBAB’s role in transition states.
Q. What safety protocols are critical when handling TBAB in laboratory settings?
- Methodological Answer : TBAB is classified as a laboratory chemical (not for consumer use). Safety measures include:
Q. How can researchers prepare TBAB-based DES for solubility studies?
- Methodological Answer : Combine TBAB with hydrogen bond donors (e.g., carboxylic acids) at specific molar ratios. For glucose solubility studies:
Q. What analytical methods ensure TBAB purity in synthetic workflows?
- Methodological Answer : Pharmacopeial standards recommend:
- HPLC : Use a methanol/TBAB solution (64:36 v/v) mobile phase with UV detection at 254 nm .
- Assay : Dissolve 0.81 g TBAB in 360 mL water with 0.2 mL acetic acid for titration .
Advanced Research Questions
Q. How do kinetic studies resolve contradictions in TBAB’s role in CO₂ activation mechanisms?
- Methodological Answer : TBAB’s role varies with reaction conditions. For example:
- Electrostatic Activation : In CO₂/epoxide reactions, TBAB may activate CO₂ via electrostatic interactions (DFT studies show reduced energy barriers) .
- Competing Pathways : Use isotopic labeling (¹³CO₂) and kinetic isotope effects (KIE) to distinguish between TBAB-mediated pathways and base-catalyzed routes.
Q. What computational models predict TBAB-DES properties for cellulose dissolution?
- Methodological Answer : Molecular dynamics (MD) simulations can model TBAB-DES interactions:
Q. How does TBAB influence micellization in mixed surfactant systems?
- Methodological Answer : TBAB modulates critical micelle concentration (CMC) in cationic surfactant systems (e.g., cetyltrimethylammonium bromide):
- Conductivity Measurements : Track CMC shifts with varying TBAB concentrations.
- Thermodynamic Analysis : Calculate ΔG_micelle using temperature-dependent CMC data to assess entropy-driven processes .
Q. Why do induction periods occur in TBAB-catalyzed reactions at low concentrations?
- Methodological Answer : Induction periods arise from slow initial bromide ion release. Strategies to mitigate:
- Pre-activation : Pre-mix TBAB with CO₂ to form reactive intermediates (e.g., bicarbonate species) .
- Additives : Introduce tributylamine to accelerate bromide dissociation (validated via GC-MS) .
Q. How can TBAB’s phase-transfer properties be exploited in biphasic systems?
- Methodological Answer :
TBAB enhances interfacial reactions (e.g., Heck coupling) by shuttling ions between phases: - Ionic Strength Optimization : Adjust TBAB concentration to balance phase transfer and colloidal stability of metal catalysts .
- Table :
| Application | TBAB Concentration | Catalytic Efficiency (%) |
|---|---|---|
| Dendrimer-Co Nanoparticles | 10 mol% | 85–92 (Heck reaction) |
| Biphasic CO₂-Epoxide Reactions | 5 mol% | 70–80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
